molecular formula C13H8ClIN2O B448574 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine CAS No. 313953-34-3

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B448574
CAS No.: 313953-34-3
M. Wt: 370.57g/mol
InChI Key: RZUSGHHSAJXFKG-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS Registry Number: 313953-34-3) is a high-value benzoxazole-based chemical scaffold with significant potential in pharmaceutical and antimicrobial research. Its molecular formula is C13H8ClIN2O, with a molecular weight of 370.57 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly for constructing more complex molecules for biological screening. The benzoxazole core is a privileged structure in drug discovery, known for its diverse biological activities . Research into analogous 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has demonstrated potent antibacterial and antifungal activity against organisms such as Staphylococcus aureus and Escherichia coli , suggesting this compound's utility in developing new anti-infective agents . Furthermore, related benzenesulfonamide-functionalized benzoxazoles have been identified as inhibitors of the metabolic enzyme fructose-1,6-bisphosphatase (FBPase), indicating potential applications in metabolic disorder research . The presence of multiple halogen substituents (chloro and iodo) and an amine functional group on the scaffold provides distinct sites for further chemical modification, making it a highly adaptable intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUSGHHSAJXFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS 313953-34-3): Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzoxazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, found in a multitude of naturally occurring and synthetic compounds with potent biological activities.[1][2] This guide focuses on a specific, highly functionalized derivative: 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS No. 313953-34-3). The strategic placement of chloro, iodo, and amine functionalities on this rigid heterocyclic core makes it an exceptionally versatile building block for chemical biology and drug discovery. The chloro and iodo groups modulate electronic properties and provide vectors for further synthetic elaboration, while the amine group offers a key site for derivatization to tune solubility, cell permeability, and target engagement.[3] This document provides an in-depth analysis of its physicochemical properties, a robust synthetic strategy, potential mechanisms of action based on its structural class, and detailed protocols for its synthesis and biological evaluation.

Physicochemical Properties and Characterization

The precise physicochemical properties of a compound are critical for its application in drug development, influencing everything from solubility and formulation to target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. While extensive experimental data for this specific molecule is not publicly available, we can compile its known identifiers and predict key parameters.

Table 1: Physicochemical and Identification Data

Property Value / Information Source
CAS Number 313953-34-3 [][5]
IUPAC Name This compound [][6]
Molecular Formula C₁₃H₈ClIN₂O Derived
Molecular Weight 382.58 g/mol Derived
MDL Number MFCD00579056 [5]
Physical State Solid (predicted) General Knowledge
Melting Point Data not available [7]
Boiling Point Data not available [7]

| Purity | Typically >95% for research use |[6] |

Causality in Characterization: For a novel compound like this, unambiguous structural confirmation is paramount. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the proton and carbon framework, respectively. The distinct substitution patterns on both the benzoxazole and phenyl rings would produce a complex but predictable set of signals.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to verify the exact molecular weight and isotopic pattern, which is particularly distinctive due to the presence of both chlorine and iodine.

  • Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups, such as the N-H stretches of the primary amine and the C=N and C-O bands characteristic of the benzoxazole ring system.

Synthesis and Chemical Reactivity

The synthesis of 2-aryl-benzoxazoles is a well-established field, most commonly achieved through the condensation of a 2-aminophenol derivative with a corresponding benzoic acid or its activated form.[1] This approach provides a reliable and modular route to the target compound.

Retrosynthetic Analysis & Proposed Pathway

The most logical disconnection for this compound involves breaking the two C-N and C-O bonds of the oxazole ring. This reveals the two primary precursors: 4-amino-2-aminophenol and 2-chloro-5-iodobenzoic acid . The forward synthesis involves the condensation and subsequent cyclodehydration of these two components.

G product This compound (Target Molecule) intermediate Amide Intermediate product->intermediate Cyclodehydration precursor1 4-Amino-2-aminophenol intermediate->precursor1 Condensation precursor2 2-Chloro-5-iodobenzoic Acid intermediate->precursor2 activation Acid Activation (e.g., SOCl₂, EDCI) precursor2->activation

Caption: Retrosynthetic approach for the target molecule.

Detailed Synthetic Protocol

This protocol describes a robust method for synthesizing the title compound, incorporating best practices for reaction efficiency and purification.

Objective: To synthesize this compound.

Materials:

  • 4-Amino-2-aminophenol dihydrochloride

  • 2-Chloro-5-iodobenzoic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-5-iodobenzoic acid (1.0 eq) and 4-amino-2-aminophenol dihydrochloride (1.1 eq).

  • Reaction Medium: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure the mixture is stirrable (approx. 10-15 times the weight of the limiting reagent). Rationale: PPA serves as both the solvent and the dehydrating agent, promoting the condensation and subsequent cyclization in a single, efficient step at elevated temperatures.

  • Cyclization: Heat the reaction mixture to 180-200°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up: Allow the mixture to cool to approximately 80-100°C. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Rationale: This step is crucial to deprotonate the amine group of the product, rendering it less water-soluble and facilitating its extraction into an organic solvent.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Biological Activity and Applications

While the specific biological targets of this compound have not been fully elucidated in public literature, the benzoxazole scaffold is a well-known pharmacophore associated with a broad range of activities.[2] Its derivatives have shown promise as heparanase inhibitors, c-Src/Abl kinase inhibitors, and antimicrobial agents.[8][9] This compound therefore represents a valuable starting point for lead discovery campaigns.

Hypothetical Mechanism of Action: Tyrosine Kinase Inhibition

Many 2-aryl-benzoxazole derivatives function as ATP-competitive inhibitors of protein kinases.[8] The planar benzoxazole ring can form key hydrogen bonds and hydrophobic interactions within the hinge region of the kinase active site. The substituted phenyl ring projects into the solvent-exposed region, where modifications can be used to enhance potency and selectivity. The 5-amino group can be derivatized to interact with residues near the ribose pocket, further anchoring the inhibitor.

RTK Growth Factor Receptor Tyrosine Kinase (RTK) p1 RTK:f1->p1 SRC c-Src Kinase p2 SRC->p2 RAS RAS p3 RAS->p3 RAF RAF p4 RAF->p4 MEK MEK p5 MEK->p5 ERK ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation p1->SRC p2->RAS p3->RAF p4->MEK p5->ERK Inhibitor Potential Benzoxazole Inhibitor (Topic Cmpd) Inhibitor->SRC Inhibition

Caption: Potential inhibition of the c-Src signaling pathway.

Experimental Protocol: In Vitro c-Src Kinase Inhibition Assay

This protocol provides a framework for screening the title compound for inhibitory activity against c-Src, a non-receptor tyrosine kinase implicated in cancer progression.[8]

Objective: To determine the IC₅₀ value of this compound against human c-Src kinase.

Materials:

  • Recombinant human c-Src enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test Compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the assay buffer.

  • Compound Addition: Add 1 µL of the serially diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the c-Src enzyme to all wells except the "no enzyme" control. Allow a brief pre-incubation (e.g., 10 minutes at room temperature). Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP. The final ATP concentration should be at or near its Km value for c-Src to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Convert the raw luminescence units to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety, Handling, and Storage

As a research chemical, the toxicological properties of this compound have not been fully investigated.[10] Standard laboratory precautions are required.

  • Hazard Identification: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.[10][11]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

    • Avoid breathing dust. Prevent dust formation during handling.[10]

    • Wash hands thoroughly after handling.[11]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

This compound is a high-value molecular scaffold poised for application in medicinal chemistry and materials science. Its trifunctional nature—an amine for derivatization, a chloro group for electronic tuning, and an iodo group for cross-coupling reactions—provides chemists with a powerful toolkit for generating diverse molecular libraries. While its specific biological profile remains to be explored, its structural relationship to known kinase inhibitors and other bioactive molecules makes it a compelling candidate for screening and lead optimization programs. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, handle, and explore the full potential of this promising compound.

References

  • Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Retrieved from [Link]

  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. Retrieved from [Link]

  • Courtney, S. M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(10), 2549-2553. Retrieved from [Link]

  • Kaur, H., & Singh, J. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25305-25338. Retrieved from [Link]

  • Mohsin, A. A., et al. (2017). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Chemistry, 7(5), 113-120. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2021). (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile. Molecules, 26(11), 3326. Retrieved from [Link]

  • Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Applied Microbiology and Biotechnology, 105(1), 225-238. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical framework for understanding and experimentally determining the solubility of 2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-amine, a novel benzoxazole derivative.[1][2] Given the limited publicly available data for this specific compound[3][], this document focuses on predicting solubility based on a detailed structural analysis and provides a robust, field-proven experimental protocol for its accurate measurement. We present a theoretical assessment of the molecule's physicochemical properties, a step-by-step guide to solvent selection, a detailed methodology for the equilibrium shake-flask method, and best practices for data interpretation, empowering researchers to generate reliable solubility profiles essential for preclinical and formulation development.

Introduction: The Critical Role of Solubility

In drug discovery and development, the aqueous and organic solubility of a compound is a cornerstone physicochemical property. It directly influences absorption, distribution, metabolism, and excretion (ADME) profiles, and dictates the feasibility of formulation strategies.[5] For a novel compound such as this compound, establishing a comprehensive solubility profile in various organic solvents is a prerequisite for subsequent studies, including:

  • Preclinical Formulation: Identifying suitable vehicles for in vitro and in vivo testing.

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Analytical Method Development: Ensuring complete dissolution for accurate quantification.

  • Biopharmaceutics Classification System (BCS): Characterizing the compound to predict its in vivo performance.[6][7]

This guide serves as a primary resource for scientists tasked with characterizing this molecule, providing both the theoretical foundation and the practical steps needed to generate high-quality, reproducible solubility data.

Physicochemical Profile and Predicted Solubility

While precise solubility values must be determined empirically, a robust prediction can be made by analyzing the molecule's structural components.[8][9][10] The general principle of "like dissolves like" governs solubility, meaning substances with similar intermolecular forces and polarity tend to be mutually soluble.[10][11][12]

Molecular Structure: this compound

The molecule can be deconstructed into three key regions, each contributing distinct properties:

  • The Benzoxazole Core: This fused heterocyclic aromatic system is rigid and relatively nonpolar.[13][14] Its aromaticity provides stability and the potential for π-π stacking interactions.[1] By itself, the benzoxazole moiety has limited water solubility but is soluble in many organic solvents.[14][15]

  • The 2-(2-Chloro-5-iodophenyl) Group: This large, halogenated substituent significantly increases the molecule's molecular weight and lipophilicity (hydrophobicity). The chlorine and iodine atoms are electron-withdrawing but also contribute to van der Waals forces. This bulky, nonpolar group is expected to dominate the molecule's character, favoring solubility in nonpolar or moderately polar aprotic solvents.

  • The 5-Amine (-NH₂) Group: This is the primary polar and hydrophilic functional group on the molecule.[16][17] The amine group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom).[17][18] This feature is crucial, as it provides a site for strong interactions with polar protic solvents like alcohols.[11][18]

Overall Prediction:

The molecule presents a classic duality: a large, lipophilic backbone combined with a single, potent hydrogen-bonding group.[11] This structure suggests it will be poorly soluble in highly polar solvents like water and in very nonpolar solvents like hexanes. The large nonpolar surface area will likely overwhelm the solubilizing effect of the single amine group in aqueous media. Conversely, in nonpolar solvents, the energy required to break the strong intermolecular hydrogen bonds (amine-amine interactions) in the solid crystal lattice will not be compensated by weak solute-solvent interactions.

Therefore, optimal solubility is anticipated in solvents of intermediate polarity, particularly those that can accommodate both nonpolar regions and engage in hydrogen bonding.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, DichloromethaneLow to Medium Favorable van der Waals interactions with the halogenated phenyl ring, but insufficient energy to overcome crystal lattice forces from the polar amine group.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Medium to High These solvents have a dipole moment to interact with the amine group and a nonpolar character to solvate the rest of the molecule. DMSO is a powerful solvent and is expected to show high solubility.
Polar Protic Methanol, Ethanol, IsopropanolMedium These solvents can act as both hydrogen bond donors and acceptors, interacting effectively with the amine group.[18] However, their high polarity may be less compatible with the large lipophilic portion of the molecule compared to polar aprotic solvents.
Aqueous Water, pH 7.4 BufferVery Low The large, nonpolar surface area and high molecular weight dominate, making the molecule highly hydrophobic despite the presence of the amine group.

A Framework for Solvent Selection

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. The following workflow, based on the structural analysis, provides a logical progression from the most likely to the least likely solvent classes.

Solvent_Selection start Start: Analyze Compound Structure h_bond Does it have H-bond donors/acceptors? (e.g., -NH2 group) start->h_bond polar_aprotic Test Polar Aprotic Solvents (e.g., DMSO, THF, Acetone) Rationale: Balances polarity and nonpolar character. h_bond->polar_aprotic Yes (Primary Target) polar_protic Test Polar Protic Solvents (e.g., Ethanol, Methanol) Rationale: Specific H-bonding interactions. polar_aprotic->polar_protic If solubility is moderate end_high High Solubility Found: Characterization Complete polar_aprotic->end_high nonpolar Test Nonpolar Solvents (e.g., Toluene, Dichloromethane) Rationale: Solvates large lipophilic regions. polar_protic->nonpolar If solubility is still limited polar_protic->end_high end_low Low Solubility Found: Consider co-solvents or formulation technologies nonpolar->end_low

Caption: A decision-making workflow for selecting organic solvents.

Experimental Protocol: Equilibrium Solubility Determination

The Saturation Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[19][20] The method involves generating a saturated solution in a given solvent at a controlled temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control (e.g., 25 °C ± 1 °C)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

Step 1: Preparation of the Solid

  • Rationale: Ensuring the solid is in a consistent physical form is critical. Different polymorphic forms can have different solubilities.

  • Protocol: Use a consistent batch of the compound. If the particle size is large, gently grind the material in a mortar and pestle to increase surface area and accelerate equilibration.

Step 2: Addition of Excess Solid to Solvent

  • Rationale: An excess of solid material is required to ensure that the solution reaches thermodynamic equilibrium, meaning the solvent is fully saturated.[20][21]

  • Protocol:

    • Weigh approximately 5-10 mg of the compound into a pre-weighed glass vial. Record the exact mass.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial. The initial amount should be more than sufficient to form a slurry. Visually confirm that undissolved solid remains.

Step 3: Equilibration

  • Rationale: Dissolution is a time-dependent process. Sufficient time under controlled agitation and temperature is necessary to ensure the rate of dissolution equals the rate of precipitation.[22][23]

  • Protocol:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150-200 rpm).

    • Equilibrate for at least 24 hours. For compounds with potentially slow dissolution kinetics, extending this to 48 or 72 hours is recommended. A time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

Step 4: Phase Separation

  • Rationale: It is imperative to separate the saturated supernatant from the undissolved solid without altering the temperature or composition of the solution.

  • Protocol:

    • Remove vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

    • To remove fine particulates, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.

    • Immediately after centrifugation, carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step must be performed quickly to avoid temperature changes that could cause precipitation.

Step 5: Quantification by HPLC-UV

  • Rationale: HPLC provides a specific and sensitive method for accurately quantifying the concentration of the dissolved compound.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dilute the filtered supernatant (from Step 4) with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample using linear regression.

    • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor. Express the final result in mg/mL and mol/L.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_solid 1. Prepare Solid Compound add_solvent 2. Add Excess Solid to Known Volume of Solvent prep_solid->add_solvent shake 3. Shake at Constant Temp (e.g., 24-48 hours) add_solvent->shake centrifuge 4. Centrifuge to Pellet Solid shake->centrifuge filter 5. Filter Supernatant (0.22 µm) centrifuge->filter dilute 6. Dilute Sample filter->dilute hplc 7. Analyze by HPLC-UV dilute->hplc calculate 8. Calculate Solubility hplc->calculate

Caption: The experimental workflow for the Shake-Flask Solubility Method.

Data Recording and Interpretation

All experimental data should be meticulously recorded. The following template provides a structured format for capturing results.

Table 2: Template for Experimental Solubility Data

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Std. Dev.Molar Solubility (mol/L)
DMSO25.0
THF25.0
Acetone25.0
Ethanol25.0
Toluene25.0
Dichloromethane25.0

Interpretation:

The results should be classified using a standardized system. The United States Pharmacopeia (USP) definitions provide a useful, albeit qualitative, framework:

  • Very soluble: < 1 part solvent per 1 part solute

  • Freely soluble: 1-10 parts solvent

  • Soluble: 10-30 parts solvent

  • Sparingly soluble: 30-100 parts solvent

  • Slightly soluble: 100-1,000 parts solvent

  • Very slightly soluble: 1,000-10,000 parts solvent

  • Practically insoluble: > 10,000 parts solvent

For drug development, a solubility >1 mg/mL in a relevant medium is often considered a good starting point, though requirements vary widely depending on the intended dose and route of administration.

Conclusion

This guide has established a comprehensive framework for addressing the solubility of this compound. By integrating a theoretical analysis of its molecular structure with a detailed, practical protocol for experimental determination, researchers are equipped to generate the high-quality data necessary for informed decision-making in the drug development pipeline. The predicted preference for polar aprotic solvents like DMSO and THF provides a strategic starting point for investigation. Adherence to the gold-standard shake-flask method will ensure that the generated data is both accurate and reproducible, forming a solid foundation for all subsequent formulation and preclinical activities.

References

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  • How do functional groups like hydroxyl and amino groups affect w
  • How do functional groups influence solubility class 11 chemistry CBSE. (n.d.). Vedantu.
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  • Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs. (n.d.). Journal of Chinese Pharmaceutical Sciences.
  • Good laboratory practice of equilibrium solubility measurement. (2025).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
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Methodological & Application

Protocol for functionalization of the amine group in 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Functionalization of the Amine Group in 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Abstract: This document provides a detailed guide for the chemical modification of the primary aromatic amine in this compound, a key intermediate in the development of novel therapeutics and functional materials. We present protocols for acylation, sulfonylation, and reductive amination, offering researchers a strategic toolkit for analogue synthesis. The inherent challenge of chemoselectivity, given the presence of reactive aryl iodide and aryl chloride moieties, is a central focus. The protocols and workflows herein are designed to favor selective functionalization of the amine group, supported by mechanistic insights and established principles in organic synthesis.

Introduction: Navigating the Reactive Landscape of a Privileged Scaffold

The 2-phenyl-1,3-benzoxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The specific intermediate, this compound[1][], presents a particularly valuable scaffold for library synthesis due to its multiple points of diversification. The primary aromatic amine at the C5-position of the benzoxazole ring is a versatile handle for introducing a wide range of functional groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule.

However, the synthetic utility of this intermediate is intrinsically linked to the ability to selectively functionalize the amine group in the presence of two other reactive sites: a highly reactive aryl iodide and a less reactive but still susceptible aryl chloride. The hierarchy of reactivity in typical palladium-catalyzed cross-coupling reactions (I > Br > Cl) provides a theoretical basis for selective manipulation.[3] This guide focuses on reactions that preferentially target the nucleophilic amine, providing robust protocols for common and high-yielding transformations.

Strategic Considerations for Chemoselective Functionalization

The primary aromatic amine is a potent nucleophile and can readily undergo a variety of transformations. The key to successful functionalization of this compound lies in choosing reaction conditions that favor amine modification over competing reactions at the aryl halide positions, such as Buchwald-Hartwig amination or other cross-coupling reactions.[4][5][6] Generally, reactions that do not involve transition metal catalysis are less likely to affect the aryl halide bonds.

Core Functionalization Protocols

Acylation: Synthesis of Amide Derivatives

Acylation of the primary amine to form an amide bond is a fundamental and highly reliable transformation. The resulting amides are often crucial for biological activity and can serve as precursors for further modifications. This protocol utilizes an acid chloride as the acylating agent in the presence of a non-nucleophilic base to quench the HCl byproduct.

Protocol 1: General Procedure for Acylation

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (TEA or DIPEA, 1.5 eq).

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Rationale for Experimental Choices:

  • Solvent: DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the intermediate salts.

  • Base: A non-nucleophilic amine base like TEA or DIPEA is used to neutralize the HCl generated during the reaction without competing with the primary amine for the acyl chloride.

  • Temperature: Starting the reaction at 0 °C helps to control the initial exothermic reaction.

Sulfonylation: Formation of Sulfonamides

Sulfonylation is another robust method for functionalizing the amine group, yielding sulfonamides which are prevalent in many marketed drugs.[7] This protocol employs a sulfonyl chloride in the presence of pyridine, which acts as both a base and a catalyst.

Protocol 2: General Procedure for Sulfonylation

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 eq)

    • Anhydrous Pyridine

    • 1 M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.2 eq) portion-wise.

    • Stir the reaction at room temperature overnight, monitoring by TLC.

    • Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Rationale for Experimental Choices:

  • Pyridine: Pyridine serves as an excellent solvent and base for this transformation. It activates the sulfonyl chloride towards nucleophilic attack by the amine.

  • Aqueous Workup: The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for forming C-N bonds and allows for the introduction of a wide variety of alkyl groups.[8][9][10] This two-step, one-pot procedure involves the initial formation of an imine between the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction with a mild reducing agent.

Protocol 3: General Procedure for Reductive Amination

  • Materials:

    • This compound

    • Aldehyde or Ketone (1.2 eq)

    • Anhydrous Dichloroethane (DCE) or Methanol

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less toxic than sodium cyanoborohydride.

  • Acid Catalyst: A catalytic amount of acetic acid promotes the formation of the imine intermediate.

  • Solvent: DCE is a common solvent for this reaction, although methanol can also be used.

Advanced Functionalization Strategies and Chemoselectivity Challenges

While the protocols above offer reliable methods for amine functionalization, more advanced transformations such as Buchwald-Hartwig amination to form a diarylamine are also conceivable. However, these transition-metal-catalyzed reactions introduce significant chemoselectivity challenges.

Buchwald-Hartwig Amination:

The direct arylation of the primary amine via a Buchwald-Hartwig reaction would require careful selection of the palladium catalyst, ligand, and base to favor C-N bond formation at the amine over oxidative addition into the C-I or C-Cl bonds.[4][5][6][11] The high reactivity of the aryl iodide makes it a likely site for competing cross-coupling reactions. Achieving selectivity would likely require extensive optimization of reaction conditions, potentially using specialized ligands that favor the desired transformation.

Data Presentation

Functionalization Reagents Typical Yield Key Product Features
Acylation Acyl Chloride, TEA>80%Formation of a stable amide bond.
Sulfonylation Sulfonyl Chloride, Pyridine>75%Introduction of a sulfonamide group.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃60-85%Formation of a secondary or tertiary amine.

Visualizing the Workflow

G cluster_start Starting Material cluster_protocols Functionalization Protocols cluster_products Functionalized Products start 2-(2-Chloro-5-iodophenyl)- 1,3-benzoxazol-5-amine acylation Acylation (Protocol 1) start->acylation Acyl Chloride, Base sulfonylation Sulfonylation (Protocol 2) start->sulfonylation Sulfonyl Chloride, Pyridine reductive_amination Reductive Amination (Protocol 3) start->reductive_amination Aldehyde/Ketone, Reducing Agent amide Amide Derivative acylation->amide sulfonamide Sulfonamide Derivative sulfonylation->sulfonamide sec_tert_amine Secondary/Tertiary Amine reductive_amination->sec_tert_amine

Caption: Workflow for the functionalization of the amine group.

Conclusion

The protocols outlined in this guide provide a solid foundation for the selective functionalization of the primary amine in this compound. By focusing on reactions that do not typically involve transition metal catalysis, the challenges of chemoselectivity can be effectively managed, allowing for the efficient synthesis of diverse libraries of compounds for drug discovery and materials science applications. For more complex transformations, a thorough understanding of the relative reactivities of the functional groups and careful optimization of reaction conditions are paramount.

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Synthetic Routes to Novel Benzoxazole-Based Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents.[1] Benzoxazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4][5] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic routes to novel benzoxazole-based antimicrobial agents. Moving beyond a mere recitation of procedures, this document elucidates the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Benzoxazole Scaffold in Antimicrobial Drug Discovery

Benzoxazole consists of a benzene ring fused to an oxazole ring, a five-membered aromatic ring containing nitrogen and oxygen atoms.[5] This privileged structure is found in various pharmaceutically relevant compounds and is known to interact with various biological targets.[2][5] The versatility of the benzoxazole core allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity.[1] The development of new synthetic methodologies, including green chemistry approaches, has further expanded the accessibility and diversity of benzoxazole derivatives for antimicrobial screening.[2][3][6]

The antimicrobial potential of benzoxazoles has been demonstrated against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][4][7][8] Notably, some benzoxazole derivatives have shown efficacy against drug-resistant strains, highlighting their potential to address the critical issue of antimicrobial resistance.[7]

Key Synthetic Strategies for Benzoxazole Core Formation

The synthesis of the benzoxazole scaffold typically involves the condensation of a 2-aminophenol with a suitable electrophile. Numerous methods have been developed, ranging from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed and one-pot procedures.

The Phillips-Ladenburg Condensation: A Classic Approach

One of the most fundamental methods for benzoxazole synthesis is the Phillips-Ladenburg condensation, which involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester) under acidic conditions.[9][10] This reaction proceeds through an initial N-acylation of the aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

Conceptual Workflow of Phillips-Ladenburg Condensation

Phillips_Ladenburg Reactants 2-Aminophenol + Carboxylic Acid/Derivative Intermediate N-Acylated Intermediate Reactants->Intermediate Acylation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Product Benzoxazole Cyclization->Product

Caption: Phillips-Ladenburg condensation workflow.

Protocol 1: Synthesis of 2-Substituted Benzoxazoles via Phillips-Ladenburg Condensation

  • Rationale: This protocol utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the benzoxazole product. PPA is effective for the condensation of less reactive carboxylic acids.

  • Materials:

    • 2-Aminophenol derivative (1.0 eq)

    • Carboxylic acid (1.1 eq)

    • Polyphosphoric acid (PPA)

  • Procedure:

    • Combine the 2-aminophenol derivative and the carboxylic acid in a round-bottom flask.

    • Add a sufficient amount of PPA to ensure the mixture is stirrable.

    • Heat the reaction mixture at 150-180°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) until a precipitate forms.

    • Collect the solid precipitate by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol).

Condensation with Aldehydes: A Versatile Route to 2-Aryl and 2-Alkyl Benzoxazoles

The reaction of 2-aminophenols with aldehydes is a widely used and versatile method for synthesizing 2-substituted benzoxazoles.[11] This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. Various catalysts and oxidizing agents have been employed to facilitate this transformation efficiently and under mild conditions.

Protocol 2: One-Pot Green Synthesis of 2-Aryl Benzoxazoles using a Heterogeneous Catalyst

  • Rationale: This protocol employs a solid-supported acid catalyst (Fe₃O₄@SiO₂-SO₃H) under solvent-free conditions, aligning with the principles of green chemistry.[12] The magnetic nature of the catalyst allows for easy recovery and reuse.

  • Materials:

    • 2-Aminophenol (1 mmol)

    • Aromatic aldehyde (1 mmol)

    • Fe₃O₄@SiO₂-SO₃H (0.03 g)

  • Procedure:

    • In a round-bottom flask, combine 2-aminophenol and the aromatic aldehyde.

    • Add the Fe₃O₄@SiO₂-SO₃H catalyst to the mixture.

    • Stir the reaction mixture at 50°C under solvent-free conditions.

    • Monitor the reaction progress using TLC.

    • Upon completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product.

    • Separate the catalyst using an external magnet.

    • Wash the catalyst with the solvent and combine the organic layers.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Modern Catalytic and One-Pot Methodologies

Recent advances in organic synthesis have led to the development of highly efficient catalytic systems for benzoxazole synthesis, often in a one-pot fashion.[6][13][14] These methods offer advantages such as milder reaction conditions, higher yields, and broader substrate scope.

Protocol 3: Triflic Anhydride-Promoted Synthesis of 2-Substituted Benzoxazoles from Tertiary Amides

  • Rationale: This method utilizes the powerful electrophilic activation of a tertiary amide by triflic anhydride (Tf₂O) to facilitate the subsequent nucleophilic attack by 2-aminophenol, leading to a cascade reaction that forms the benzoxazole ring.[15] This approach provides access to a wide variety of 2-substituted benzoxazoles.

  • Materials:

    • Tertiary amide (0.55 mmol)

    • 2-Aminophenol (0.5 mmol)

    • 2-Fluoropyridine (1.0 mmol)

    • Triflic anhydride (Tf₂O) (0.6 mmol)

    • Dichloromethane (DCM) (1.0 mL)

  • Procedure:

    • To a solution of the tertiary amide in DCM, add 2-fluoropyridine.

    • Cool the mixture to 0°C in an ice bath.

    • Add triflic anhydride dropwise and stir for 15 minutes at 0°C.

    • Add the 2-aminophenol to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Upon completion (monitored by TLC), quench the reaction with triethylamine (Et₃N).

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.[15]

Antimicrobial Evaluation of Novel Benzoxazole Derivatives

The assessment of antimicrobial activity is a critical step in the development of new therapeutic agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination
  • Rationale: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents against bacteria and fungi.[16] It allows for the testing of multiple compounds and concentrations simultaneously.

  • Materials:

    • Synthesized benzoxazole compounds

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Standard antimicrobial agents (positive controls)

    • Solvent (e.g., DMSO) (negative control)

  • Procedure:

    • Prepare a stock solution of each benzoxazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism and add it to each well.

    • Include positive control wells (broth with microorganism and a standard antibiotic) and negative control wells (broth with microorganism and solvent).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Representative Antimicrobial Activity of Benzoxazole Derivatives

The following table summarizes the reported MIC values for a selection of benzoxazole derivatives against various microbial strains, showcasing the broad-spectrum potential of this scaffold.

Compound IDR1 SubstituentR2 SubstituentTest OrganismMIC (µg/mL)Reference
BZX-1 HHStaphylococcus aureus>100[17]
BZX-2 HClStaphylococcus aureus50[17]
BZX-3 HBrStaphylococcus aureus25[17]
BZX-4 HIStaphylococcus aureus12.5[17]
BZX-5 p-chlorobenzyl5-[[4-(p-chlorophenyl)piperazin-1-yl]acetamido]Enterococcus faecalis32[7]
BZX-6 p-fluorobenzyl5-[[4-(p-fluorophenyl)piperazin-1-yl]acetamido]Pseudomonas aeruginosa64[7]
BZX-7 2,5-disubstituted-Bacillus subtilis3.12[18]
BZX-8 2,5-disubstituted-Candida albicans3.12-100[8][18]

Mechanism of Action and Structure-Activity Relationships (SAR)

Understanding the mechanism of action and the relationship between chemical structure and biological activity is crucial for the rational design of more potent and selective antimicrobial agents.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that benzoxazole derivatives exert their antibacterial activity by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[2][19] By binding to the enzyme, these compounds stabilize the DNA-gyrase complex, leading to double-strand DNA breaks and ultimately cell death.

Proposed Inhibition of Bacterial DNA Gyrase by Benzoxazoles

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase DNA_Replication->DNA_Gyrase DNA_Gyrase->DNA_Replication Relaxes supercoiled DNA Inhibited_Complex Inhibited DNA-Gyrase -Benzoxazole Complex DNA_Gyrase->Inhibited_Complex Benzoxazole Benzoxazole Derivative Benzoxazole->DNA_Gyrase Binds to enzyme DSB Double-Strand DNA Breaks Inhibited_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Proposed mechanism of DNA gyrase inhibition.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core.

  • Substitution at the 2-position: The substituent at the 2-position plays a critical role in determining the antimicrobial potency. Aromatic and heteroaromatic groups are often favored.[2] The presence of electron-withdrawing groups on a 2-phenyl ring can enhance activity.

  • Substitution at the 5-position: Modifications at the 5-position have been shown to modulate the antimicrobial spectrum and potency. The introduction of amide or sulfonamide functionalities can lead to compounds with significant activity.[7][20]

  • Halogenation: The introduction of halogen atoms, particularly at the 5-position of the benzoxazole ring or on a 2-aryl substituent, has been shown to increase antimicrobial activity.[17][21]

Conclusion

The benzoxazole scaffold represents a highly versatile and promising platform for the development of novel antimicrobial agents. This guide has provided a comprehensive overview of key synthetic strategies, from classical condensations to modern catalytic methods, complete with detailed experimental protocols. The outlined procedures for antimicrobial evaluation, coupled with insights into the mechanism of action and structure-activity relationships, offer a solid foundation for researchers engaged in the discovery and development of the next generation of drugs to combat infectious diseases. The continued exploration of the chemical space around the benzoxazole nucleus is a critical endeavor in the ongoing fight against antimicrobial resistance.

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Application Note: A Protocol for Selective Suzuki-Miyaura Cross-Coupling of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the selective palladium-catalyzed Suzuki-Miyaura coupling of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine. The inherent reactivity difference between aryl iodides and aryl chlorides is exploited to achieve chemoselective coupling at the iodo-substituted position. This guide offers in-depth explanations for experimental choices, a step-by-step procedure, and a comprehensive troubleshooting section to empower researchers in pharmaceutical and materials science to reliably synthesize complex biaryl structures.

Introduction and Scientific Rationale

The synthesis of substituted biaryl and heteroaryl structures is of paramount importance in drug discovery and materials science. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has become a favored method due to its mild conditions and the low toxicity of its boron-based reagents.[3][4]

The substrate of interest, this compound, presents a unique synthetic challenge and opportunity. It contains two distinct halogen atoms on the same aromatic ring: an iodine and a chlorine. The established reactivity trend for halides in the oxidative addition step of the Suzuki catalytic cycle is I > Br > OTf >> Cl.[5] This differential reactivity allows for a highly selective coupling reaction, targeting the carbon-iodine bond while leaving the more robust carbon-chlorine bond intact for potential subsequent transformations.

This protocol is designed to maximize this selectivity, providing a reliable pathway to synthesize 5'-substituted-2'-(2-chlorophenyl)-1,3-benzoxazol-5-amine derivatives.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (preferentially C-I) of the aryl halide, forming a Pd(II) complex.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[6][7] The base activates the boronic acid, facilitating this transfer.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-I Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr_prime->Product ArylIodide Ar-I ArylIodide->ArPdX BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdX Base Base (e.g., K₃PO₄) Base->ArPdX Activates

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales.

3.1. Materials and Equipment

  • Reagents: this compound (CAS: 313953-34-3), Arylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), Potassium phosphate (K₃PO₄), 1,4-Dioxane (anhydrous), Deionized water.

  • Equipment: Round-bottom flask or reaction vial suitable for heating, magnetic stirrer and stir bar, reflux condenser, inert gas supply (Argon or Nitrogen) with manifold, syringes and needles, heating mantle or oil bath, TLC plates (silica gel), standard laboratory glassware for workup, rotary evaporator, column chromatography setup.

3.2. Reagent Table

ReagentM.W. ( g/mol )Amount (mg)mmolsEquivalents
This compound399.524001.01.0
Arylboronic acid (example: Phenylboronic acid)121.931461.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.64410.050.05
Potassium Phosphate (K₃PO₄)212.276373.03.0
1,4-Dioxane-8 mL--
Water-2 mL--

3.3. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (400 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.[5][8]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (41 mg, 0.05 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by sparging with argon for 20-30 minutes.[8]

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica. A suitable eluent system is typically a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the starting aryl iodide spot is no longer visible. Typical reaction times are 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[9]

  • Purification:

    • The crude product is typically a dark solid or oil. Purify the residue by flash column chromatography on silica gel.[9][10]

    • A gradient elution system, starting with a low polarity mixture (e.g., 9:1 Hexanes/Ethyl Acetate) and gradually increasing the polarity, is usually effective for separating the product from impurities.

Experimental Workflow

Caption: A flowchart of the Suzuki coupling experimental workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Impure or degraded boronic acid (protodeboronation). 3. Insufficient temperature or reaction time.1. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.[5][8] 2. Use fresh, high-quality boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).[5][8] 3. Increase temperature to 100-110 °C or extend the reaction time.
Dehalogenation of Aryl Halide Presence of protic impurities or hydride sources. The base or solvent may be a factor.Ensure anhydrous solvents are used. If dehalogenation persists, try a different base such as Cs₂CO₃ or KF, which can be less prone to promoting this side reaction.[1]
Homocoupling of Boronic Acid Often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.Rigorously exclude oxygen from the reaction mixture through thorough degassing of solvents and maintaining a positive pressure of inert gas throughout the procedure.[10]
Difficult Purification Product is co-eluting with impurities (e.g., residual boronic acid or triphenylphosphine oxide if using Pd(PPh₃)₄).Perform an aqueous base wash (e.g., dilute NaOH) during workup to remove acidic boronic acid impurities. If phosphine oxides are an issue, consider a different ligand or catalyst system. A different chromatography solvent system may be needed.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a fume hood.

  • Bases: Potassium phosphate is corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Pressurization: Never heat a completely sealed vessel that is not designed for pressure. Ensure the reaction system is open to an inert gas line with a bubbler to prevent pressure buildup.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

  • ACS Publications. (n.d.). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]

  • Reddit. (2025). Hydrophilic Suzuki-coupling product workup? r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • American Chemical Society. (2015). Don't Forget the Workup. Journal of Chemical Education. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • MolPort. (n.d.). Compound N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aryl-1,3-Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-aryl-1,3-benzoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes of common problems and offering practical, step-by-step solutions.

Question 1: My reaction yield is significantly lower than expected, and purification is complicated by numerous side products. What are the most common side reactions, and how can I identify them?

Low yields and difficult purifications are often due to a variety of competing reactions that occur alongside the desired benzoxazole formation. Understanding these side reactions is the first step toward mitigating them.

Common Side Products and Their Identification:

Side ProductIdentification
Uncyclized Schiff Base Intermediate Can be identified by the presence of an imine C=N stretch in the IR spectrum (around 1640-1690 cm⁻¹) and a distinct set of aromatic signals in the ¹H NMR spectrum corresponding to the uncyclized structure. Mass spectrometry will show a molecular ion peak corresponding to the Schiff base (M+H₂O compared to the benzoxazole product).
N-Aroyl-2-aminophenol Characterized by a strong amide C=O stretch in the IR spectrum (around 1650-1680 cm⁻¹) and an amide N-H proton signal in the ¹H NMR spectrum. This is a common byproduct when using carboxylic acids or their derivatives under conditions that favor amidation over cyclization.
O-Aroyl-2-aminophenol Shows a characteristic ester C=O stretch in the IR spectrum (around 1735-1750 cm⁻¹). This side product is less common than N-acylation but can occur, especially if the phenolic oxygen's nucleophilicity is enhanced.
Phenoxazone Derivatives These highly colored impurities can arise from the oxidative dimerization of 2-aminophenol, particularly in the presence of certain metal catalysts or under aerobic conditions. They are often intensely colored (red, brown, or black) and can be identified by their characteristic UV-Vis spectra and mass spectrometry.
Polymeric Materials High temperatures or strongly acidic/basic conditions can lead to the polymerization of 2-aminophenol, resulting in an intractable solid or oil that is difficult to characterize by standard spectroscopic methods.

Root Cause Analysis and Mitigation Strategies:

The formation of these side products is highly dependent on the reaction conditions. The key is to favor the intramolecular cyclization of the Schiff base intermediate over competing intermolecular reactions or alternative intramolecular pathways.

Visualizing the Reaction Landscape: Main vs. Side Reactions

To better understand the competing pathways, the following diagram illustrates the desired reaction for 2-aryl-1,3-benzoxazole formation versus the most common side reactions.

Reactants 2-Aminophenol + ArCHO SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation NAcylation N-Aroyl-2-aminophenol Reactants->NAcylation N-Acylation OAcylation O-Aroyl-2-aminophenol Reactants->OAcylation O-Acylation Dimerization Phenoxazone Derivatives/Polymers Reactants->Dimerization Oxidative Dimerization/ Polymerization SchiffBase->Reactants Hydrolysis (Reversible) Benzoxazole 2-Aryl-1,3-Benzoxazole (Desired Product) SchiffBase->Benzoxazole Intramolecular Cyclization (Oxidative)

Caption: Competing reaction pathways in the synthesis of 2-aryl-1,3-benzoxazoles.

Question 2: I've identified the uncyclized Schiff base as my main impurity. How can I drive the reaction to completion?

The accumulation of the Schiff base intermediate is a common hurdle.[1] This indicates that the initial condensation is successful, but the subsequent cyclization step is kinetically or thermodynamically unfavorable under your current conditions.

Troubleshooting Protocol for Incomplete Cyclization:

  • Increase Reaction Temperature: The intramolecular cyclization often has a higher activation energy than the initial condensation. Gradually increasing the reaction temperature while monitoring the reaction by TLC or LC-MS can often promote cyclization. Be cautious, as excessively high temperatures can lead to polymerization.[1]

  • Optimize the Catalyst: The choice of catalyst is crucial. For the condensation of 2-aminophenols with aldehydes, Brønsted or Lewis acids are commonly employed.[2] If you are using a mild acid, a stronger one like polyphosphoric acid (PPA) or triflic acid might be necessary. However, harsh acidic conditions can also promote side reactions. In some modern methods, catalysts like heteropolyacids or copper-based systems have shown high efficacy.[2]

  • Introduce an Oxidant: The final step in the formation of the benzoxazole ring from the benzoxazoline intermediate is an oxidation. If your reaction is stalling at the benzoxazoline stage, the introduction of a mild oxidant can be beneficial. Common oxidants include air (oxygen), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or manganese dioxide.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Aprotic polar solvents like DMF or DMSO can often facilitate the cyclization step.

Question 3: My reaction mixture turns dark brown or black, and I isolate a significant amount of an insoluble, intractable material. What is happening and how can I prevent it?

The formation of dark, insoluble materials is often indicative of polymerization or the formation of highly conjugated phenoxazone-type dimers.[1] This is particularly prevalent under harsh reaction conditions.

Strategies to Minimize Polymerization and Dimerization:

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the 2-aminophenol starting material, which can be a precursor to these side products.[3]

  • Controlled Addition of Reagents: In some cases, slow addition of one of the reactants can maintain a low concentration of reactive intermediates and minimize intermolecular side reactions.

  • Choice of Catalyst: Some metal catalysts can promote oxidative dimerization. If you suspect this is the case, consider switching to a metal-free catalytic system.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 2-aryl-1,3-benzoxazoles?

The most common and versatile starting materials are a 2-aminophenol and an aromatic aldehyde or a carboxylic acid (or its derivative like an acid chloride or ester).[4]

Q2: How do I choose the right catalyst for my synthesis?

The choice of catalyst depends on the specific starting materials and the desired reaction conditions. For condensations with aldehydes, Brønsted or Lewis acids are common.[2] For reactions involving aryl halides, copper or palladium catalysts are often used. For greener approaches, various nanocatalysts and ionic liquids have been developed.[4]

Q3: What analytical techniques are most useful for monitoring the reaction progress and characterizing the final product?

  • Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of the product in real-time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and any side products, aiding in their identification.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups and confirming the disappearance of starting material functionalities (e.g., the aldehyde C=O stretch).

Experimental Protocols

General Protocol for the Synthesis of 2-Phenyl-1,3-benzoxazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1.0 eq.) in a suitable solvent (e.g., ethanol, toluene, or DMF).

  • Reagent Addition: Add benzaldehyde (1.0-1.2 eq.) to the solution.

  • Catalyst Addition: Introduce the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizing Troubleshooting Workflows

The following diagram outlines a systematic approach to troubleshooting common issues in 2-aryl-1,3-benzoxazole synthesis.

Start Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis SchiffBase Major Impurity: Uncyclized Schiff Base Analysis->SchiffBase Identification Polymer Major Impurity: Dark/Insoluble Material Analysis->Polymer Identification Other Other Side Products (e.g., N/O-acylation) Analysis->Other Identification OptimizeCyclization Promote Cyclization: - Increase Temperature - Add Oxidant - Change Catalyst/Solvent SchiffBase->OptimizeCyclization Solution MilderConditions Use Milder Conditions: - Lower Temperature - Inert Atmosphere - Controlled Addition Polymer->MilderConditions Solution ReagentPurity Verify Reagent Purity & Stoichiometry Other->ReagentPurity Solution

Caption: A workflow for troubleshooting common issues in benzoxazole synthesis.

References

  • Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]

  • ResearchGate. Plausible pathways for benzoxazole formation. [Diagram]. Available from: [Link]

  • ResearchGate. (PDF) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Available from: [Link]

  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available from: [Link]

  • ResearchGate. (PDF) Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with Halogenated Benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with halogenated benzoxazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this specific area of synthetic chemistry. The unique electronic properties and potential for ring instability of the benzoxazole core can introduce complexities not always seen with simpler aryl halides. This resource aims to equip you with the knowledge to diagnose and resolve these issues effectively.

Troubleshooting Guides in Q&A Format

This section directly addresses common problems encountered during the palladium-catalyzed functionalization of halogenated benzoxazoles. Each question is followed by a detailed explanation of potential causes and actionable solutions, grounded in mechanistic principles and practical experience.

Low to No Product Formation

Question 1: I am attempting a Suzuki-Miyaura coupling with a 2-chlorobenzoxazole and an arylboronic acid, but I am only recovering my starting materials or observing minimal product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the Suzuki-Miyaura coupling of 2-chlorobenzoxazoles is a frequent challenge, often stemming from the electronically deficient nature of the C2 position and the potential for catalyst inhibition. Here’s a breakdown of potential issues and how to address them:

  • Catalyst and Ligand Selection: The choice of palladium source and, more critically, the ligand is paramount.[1]

    • Oxidative Addition: The first and often rate-limiting step is the oxidative addition of the palladium(0) species to the C-Cl bond.[2] 2-Chlorobenzoxazoles can be less reactive than their bromo- or iodo- counterparts.[3] To overcome this, you need a highly active catalyst system.

      • Solution: Employ electron-rich and sterically bulky phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes).[4][5] These ligands promote the formation of a more reactive, low-coordinate palladium center, which facilitates oxidative addition.[1] Consider using air- and moisture-stable pre-catalysts like (IPr)Pd(allyl)Cl to ensure the generation of an active Pd(0) species.[6]

    • Ligand Screening: There is no one-size-fits-all ligand. It is highly recommended to screen a panel of ligands to find the optimal one for your specific substrate combination.

  • Base Selection and Solubility: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

    • Problem: An inappropriate or poorly soluble base can halt the catalytic cycle. For instance, anhydrous potassium phosphate (K₃PO₄) often requires a small amount of water to be effective.[4]

    • Solution: Screen a variety of bases, including inorganic options like K₂CO₃, Cs₂CO₃, and K₃PO₄, as well as organic bases like triethylamine (TEA).[7] The choice of base is often interdependent with the solvent. Ensure your base is finely ground to maximize its surface area and reactivity.[4]

  • Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.

    • Problem: A suboptimal solvent can lead to poor reaction kinetics or catalyst decomposition.

    • Solution: Common solvents for Suzuki couplings include dioxane, toluene, and DMF.[2] Sometimes, a mixture of solvents, such as dioxane/water, can be beneficial.[4] Ensure you are using anhydrous solvents if your reaction is sensitive to moisture.[8]

  • Reaction Temperature: The temperature needs to be high enough to overcome the activation energy of the oxidative addition but not so high as to cause decomposition of the catalyst or substrates.

    • Solution: A typical starting point is 80-110 °C. If you see no reaction, a modest increase in temperature may be beneficial. However, monitor for signs of decomposition. Microwave-assisted heating can sometimes reduce reaction times and improve yields.[6][9][8]

Question 2: My Buchwald-Hartwig amination of a 2-bromobenzoxazole with a primary amine is sluggish and gives a low yield. What factors should I investigate?

Answer:

The Buchwald-Hartwig amination is known to be sensitive to reaction conditions, and this is particularly true when working with heteroaromatic substrates like benzoxazoles.[10][11] Here are the key areas to troubleshoot:

  • Catalyst System (Precatalyst and Ligand): The combination of the palladium source and the ligand is critical for success.

    • Ligand Choice: For coupling with primary amines, ligands like BrettPhos have shown good efficacy.[12] The choice of ligand can significantly impact the rate of both oxidative addition and reductive elimination, the final step that forms the C-N bond.[11]

    • Palladium Source: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Base Selection: The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.

    • Problem: The base must be strong enough to deprotonate the amine but not so strong that it promotes side reactions or degrades the substrate.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be highly substrate-dependent, so screening may be necessary.

  • Solvent and Additives: The reaction medium can have a profound effect on the outcome.

    • Problem: The Buchwald-Hartwig amination is particularly sensitive to the solvent.[10]

    • Solution: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically employed. The presence of even small amounts of water can be detrimental. In some cases, additives can influence the reaction, though most are reported to have a negative effect.[10]

  • Amine Coupling Partner: The nature of the amine itself can be a source of difficulty.

    • Problem: Some amines, especially ammonia or very bulky primary amines, can be challenging coupling partners.[11]

    • Solution: For difficult aminations, sometimes using an ammonia equivalent like a benzophenone imine, followed by hydrolysis, can be a successful strategy.[11]

Side Reactions and Product Impurities

Question 3: I am observing a significant amount of a dehalogenated benzoxazole byproduct in my Suzuki or Sonogashira coupling reaction. What causes this, and how can I minimize it?

Answer:

Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings where the halogen on the starting material is replaced by a hydrogen atom.[6][13][14] This can arise from several pathways:

  • β-Hydride Elimination: This is a common pathway, especially with alkyl coupling partners that possess β-hydrogens.[4][15]

    • Mechanism: After transmetalation, if the alkyl group on the palladium has a hydrogen on the carbon beta to the metal, the palladium can abstract this hydrogen, leading to the formation of an alkene and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the benzoxazole group to give the dehalogenated product.

    • Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. More sterically hindered ligands can sometimes favor the desired reductive elimination.[15]

  • Hydrogen Source: The hydrogen atom for dehalogenation can come from various sources in the reaction mixture.

    • Problem: Water, alcohols, or even the phosphine ligand itself can act as a hydrogen source.[14]

    • Solution: Ensure your reaction is run under strictly anhydrous conditions if you suspect water is the culprit. Using a stoichiometric amount of your coupling partner can also help, as an excess can sometimes promote side reactions.

  • Catalyst System: Certain catalyst systems may be more prone to promoting dehalogenation.

    • Solution: Screening different palladium sources and ligands is advisable. For example, N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective in minimizing dehalogenation in some cases.[6][9]

Question 4: During my cross-coupling reaction, which is run at an elevated temperature, I am seeing evidence of benzoxazole ring opening or decomposition. How can I prevent this?

Answer:

The benzoxazole ring, while aromatic, can be susceptible to hydrolysis and decomposition, particularly under harsh conditions.[16][17]

  • Hydrolysis: The benzoxazole ring can undergo hydrolysis, especially under acidic or strongly basic conditions at high temperatures, to form the corresponding 2-aminophenol derivative.[16][17]

    • Mechanism: The reaction is pH-dependent. Under acidic conditions, the ring nitrogen is protonated, activating the C2 position for nucleophilic attack by water.[17]

    • Solution:

      • Control pH: Ensure your reaction conditions are not overly acidic or basic. If using a strong base, try to use the minimum effective amount.

      • Anhydrous Conditions: Meticulously dry all reagents and solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

      • Lower Temperature: If possible, try to find a more active catalyst system that allows you to run the reaction at a lower temperature.

  • Thermal Decomposition: High temperatures can lead to non-specific decomposition of your starting material or product.

    • Solution: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.[8] Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed quickly at a controlled temperature, minimizing decomposition.[8]

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling of 2-Chlorobenzoxazole

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: In an array of oven-dried reaction vials, add the 2-chlorobenzoxazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a variety of ligands (e.g., XPhos, SPhos, RuPhos, IPr, 5-10 mol%). Add the appropriate amount of the catalyst and ligand solutions to each reaction vial.

  • Solvent Addition: Add the anhydrous solvent (e.g., dioxane, 0.1 M concentration relative to the limiting reagent) to each vial.

  • Degassing: Seal the vials and degas the reaction mixtures by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring and Work-up: Monitor the progress of each reaction by TLC or LC-MS. Once complete, cool the reactions to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Analysis: Analyze the crude product mixtures by ¹H NMR or LC-MS to determine the conversion and identify the most effective ligand.

Data Presentation

Table 1: Common Ligands for Cross-Coupling Reactions
Ligand TypeExamplesTypical Applications & Characteristics
Bulky Phosphines XPhos, SPhos, RuPhos, P(tBu)₃Highly electron-rich and sterically demanding, promoting oxidative addition and reductive elimination. Widely used in Suzuki and Buchwald-Hartwig reactions.[1][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, SIPrStrong σ-donors that form stable palladium complexes, often leading to higher catalyst turnover. Effective for challenging couplings and can be resistant to high temperatures.[1][5]
Bidentate Phosphines dppf, XantphosCan offer different selectivity and reactivity profiles compared to monodentate ligands. The bite angle of the ligand is a key parameter.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Cross-Coupling

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Start->Check_Catalyst Decomposition Decomposition Observed? Start->Decomposition Screen_Ligands Screen Bulky Phosphines & NHC Ligands Check_Catalyst->Screen_Ligands Is catalyst activity low? Check_Base Assess Base & Solvent Screen_Ligands->Check_Base Screen_Bases Screen Bases (K2CO3, Cs2CO3, K3PO4) Check_Base->Screen_Bases Is base ineffective? Check_Temp Optimize Temperature & Time Screen_Bases->Check_Temp Optimize_Conditions Systematic Optimization Check_Temp->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Decomposition->Check_Catalyst No Reduce_Temp Lower Temperature Decomposition->Reduce_Temp Yes Reduce_Temp->Optimize_Conditions

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

Diagram 2: Palladium Catalytic Cycle and Common Side Reactions

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetalation Transmetalation Complex OxAdd->Transmetalation R-M Product_Complex Product Complex Transmetalation->Product_Complex Beta_Hydride β-Hydride Elimination Transmetalation->Beta_Hydride If R has β-H Product_Complex->Pd0 Reductive Elimination Product Coupled Product Product_Complex->Product Side_Dehalogenation Dehalogenated Byproduct Beta_Hydride->Side_Dehalogenation

Caption: The palladium catalytic cycle and the competing dehalogenation side reaction.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis pathway for 2-phenylbenzoxazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Sci-Hub. (n.d.). N-heterocyclic carbene-palladium(II) complexes with benzoxazole or benzothiazole ligands: Synthesis, characterization, and application to Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Unknown Source. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Sci-Hub. (n.d.). Convenient synthesis of 2-alkynylbenzazoles through Sonogashira cross-coupling reaction between thioethers and terminal alkynes. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalysed coupling of benzoxazole with meta-or ortho-substituted aryl bromides. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Retrieved from [Link]

  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]

  • E-thesis. (2024). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • University of North Florida. (2020). Facile access to libraries of diversely substituted 2-aryl-benzoxazoles/benzothiazoles from readily accessible aldimines via cyclization/cross coupling in imidazolium-ILs with Pd(OAc)2 or NiCl2 (dppp) as catalyst. UNF Digital Commons. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

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Technical Support Center: Preventing Dimer Formation in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of benzoxazole cores, with a specific focus on identifying and preventing the formation of unwanted dimeric impurities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding dimer formation in benzoxazole synthesis.

Q1: I am getting a significant amount of a deeply colored impurity in my benzoxazole synthesis. What is it likely to be?

A1: A common and often intensely colored byproduct is a phenoxazinone-type dimer. This impurity arises from the oxidative coupling of two molecules of the 2-aminophenol starting material.[1] The presence of atmospheric oxygen, especially when catalyzed by trace metal ions (like copper), can promote this side reaction.[1] The resulting phenoxazinone structure is a large, conjugated system that absorbs visible light, often imparting a red, brown, or dark color to the reaction mixture and final product.[2]

Q2: What is the primary mechanism behind this dimer formation?

A2: The formation of phenoxazinone dimers is an aerobic oxidation process.[3][4] The mechanism involves the oxidation of 2-aminophenol to a radical intermediate. Two of these radicals can then couple to form the dimer. This process is analogous to the biosynthesis of phenoxazinone-containing natural products, which is catalyzed by enzymes like phenoxazinone synthase.[1] In a standard laboratory setting, this oxidation can be initiated by heat, light, and is often accelerated by the presence of metal catalysts.[2]

Q3: Are there other types of dimers I should be aware of?

A3: While the oxidative dimerization of 2-aminophenol is the most frequently encountered issue, other possibilities exist depending on your specific reaction conditions:

  • Bis-benzoxazoles from Dicarboxylic Acids: If you are using a dicarboxylic acid to form a bis-benzoxazole, you may inadvertently form products where two molecules of 2-aminophenol have reacted with one molecule of the dicarboxylic acid, which is the desired product in this case. However, incomplete reaction could lead to mono-benzoxazole species with a free carboxylic acid group.

  • Schiff Base Dimers: The initial intermediate in the reaction between a 2-aminophenol and an aldehyde is a Schiff base (an imine).[5][6] While less common, under certain conditions, these intermediates could potentially undergo self-condensation or other side reactions leading to dimeric structures, especially if the cyclization to the benzoxazole is slow.[6][7]

Q4: How can I minimize the formation of these dimers?

A4: The most effective strategy to prevent the oxidative dimerization of 2-aminophenol is to rigorously exclude oxygen from your reaction.[8] This can be achieved by running the reaction under an inert atmosphere, such as dry nitrogen or argon.[8] Additionally, using high-purity, fresh starting materials can minimize the presence of catalytic metal impurities. Optimizing reaction temperature and time is also crucial, as prolonged heating can increase the likelihood of side reactions.[5]

Troubleshooting Guide: Dimer Formation

This guide provides a structured approach to identifying and resolving issues with dimer formation during your benzoxazole synthesis.

Observation Probable Cause Suggested Solutions & Actions
Reaction mixture turns dark red, brown, or black. Oxidative dimerization of 2-aminophenol to form colored phenoxazinone-type impurities.[2]1. Implement an Inert Atmosphere: Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[8] 2. Use Degassed Solvents: Sparge your solvent with an inert gas for 15-30 minutes prior to use to remove dissolved oxygen. 3. Check Purity of Starting Materials: Use high-purity 2-aminophenol. Older or discolored 2-aminophenol is more prone to oxidation.[8]
TLC analysis shows a high-running, intensely colored spot that is not the product. Formation of a large, conjugated dimer.1. Co-spot with a Known Standard (if available): If you have a previously characterized dimer, co-spot it on the TLC plate for confirmation. 2. LC-MS Analysis: Analyze a sample of your crude reaction mixture by LC-MS. Look for a mass peak corresponding to the expected dimer (e.g., for 2-aminophenol, the phenoxazinone dimer would have a mass corresponding to C12H8N2O2).
Low yield of desired benzoxazole, with a significant amount of an insoluble, dark solid. Polymerization or extensive formation of insoluble dimeric byproducts.[8]1. Optimize Reaction Temperature and Time: Reduce the reaction temperature and/or time to minimize over-reaction and side product formation. Monitor the reaction closely by TLC.[5] 2. Modify Workup: If the dimer is insoluble, you may be able to remove it by filtration of the crude reaction mixture (after dissolving the desired product in a suitable solvent).
Product is difficult to purify and remains colored even after chromatography. Co-elution of the colored dimer with your product.1. Optimize Chromatography: Screen different solvent systems for column chromatography to improve separation. A change in the polarity of the eluent can sometimes resolve co-eluting compounds. 2. Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. The charcoal can adsorb the highly conjugated colored impurities.[2]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired benzoxazole formation and the competing oxidative dimerization pathway.

cluster_desired Desired Benzoxazole Synthesis cluster_dimer Competing Dimer Formation Aminophenol 2-Aminophenol Intermediate Schiff Base or Amide Intermediate Aminophenol->Intermediate + Carbonyl Carboxylic Acid or Aldehyde Carbonyl->Intermediate Benzoxazole 2-Substituted Benzoxazole Intermediate->Benzoxazole Cyclization (-H2O) AP1 2-Aminophenol Radical1 Aminophenol Radical AP1->Radical1 Oxidation (O2) AP2 2-Aminophenol Radical2 Aminophenol Radical AP2->Radical2 Oxidation (O2) Dimer Phenoxazinone Dimer Radical1->Dimer Coupling Radical2->Dimer AP1_source AP1_source->Aminophenol AP1_source->AP1

Caption: Competing pathways in benzoxazole synthesis.

Experimental Protocols

Here are two detailed protocols for the synthesis of 2-substituted benzoxazoles, with an emphasis on minimizing side reactions.

Protocol 1: High-Yield Synthesis of 2-Phenylbenzoxazole under Inert Atmosphere

This protocol utilizes a common condensation reaction and emphasizes the importance of an inert atmosphere to prevent oxidative dimer formation.

Materials:

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%)[2]

  • Ethyl acetate (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a condenser and magnetic stir bar

  • Nitrogen or Argon gas line

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is dry. Purge the flask with nitrogen or argon for 5-10 minutes.

  • Charging Reactants: Under a positive pressure of inert gas, add 2-aminophenol, benzaldehyde, and the BAIL gel catalyst to the flask.[2]

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring for 5 hours.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[2]

  • Workup: Cool the reaction to room temperature. Dissolve the mixture in 10 mL of ethyl acetate.[2]

  • Catalyst Removal: If using a solid catalyst like the BAIL gel, it can be separated by centrifugation or filtration.[2]

  • Extraction and Drying: Transfer the ethyl acetate solution to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Protocol 2: One-Pot Synthesis from a Carboxylic Acid using an In Situ Generated Acid Chloride

This method avoids the isolation of the often-sensitive acid chloride and can be performed under conditions that minimize side reactions.[9]

Materials:

  • Benzoic acid (1.0 mmol, 122.1 mg)

  • Thionyl chloride (SOCl₂) (1.2 mmol, 87 µL)

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Methanesulfonic acid (MeSO₃H) (2.0-3.0 mmol)

  • Toluene or Xylene (5 mL)

  • Round-bottom flask with a condenser and magnetic stir bar

  • Nitrogen or Argon gas line

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere as described in Protocol 1.

  • Acid Chloride Formation: To a stirred solution of the carboxylic acid in the chosen solvent, add thionyl chloride. Heat the mixture at reflux for 1-2 hours.[10]

  • Cooling: Cool the reaction mixture to room temperature.

  • Addition of Reagents: Add 2-aminophenol, followed by methanesulfonic acid.[10]

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor by TLC.[10]

  • Workup and Purification: Once the reaction is complete, cool to room temperature and proceed with an aqueous workup, extraction, drying, and purification as described in Protocol 1.

Data Summary: Impact of Reaction Conditions

The choice of reaction conditions can significantly impact the yield of the desired benzoxazole and the formation of byproducts. The following table summarizes typical outcomes under different conditions.

Method Precursors Catalyst/Reagent Atmosphere Temp (°C) Time (h) Yield (%) Reference
Condensation with Aldehydeo-Aminophenol, BenzaldehydeLAIL@MNPNot specified (likely air)700.5~90[5]
Condensation with Aldehydeo-Aminophenol, BenzaldehydeBAIL gelNot specified (solvent-free)130598[2]
Condensation with Carboxylic Acido-Aminophenol, Benzoic AcidPolyphosphoric AcidNot specified (solvent-free)150-1804-585-95[10]
From Tertiary Amide2-Aminophenol, Tertiary AmideTf₂O, 2-FluoropyridineNot specifiedRoom Temp1up to 95[11]

Note: While not always explicitly stated, reactions run under an inert atmosphere are generally expected to have higher purity and fewer colored byproducts.

References

  • Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Benchchem.
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cycliz
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. (2019-01-07)
  • One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cycliz
  • One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. MDPI. (2023-03-27)
  • One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction | Request PDF.
  • One-Pot Synthesis of Benzoxazoles: A Promising Approach to Aromatic Heterocyclic Compounds Prepar
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • common side products in Schiff base form
  • Schiff Compounds – University of Kerbala. (2024-05-12)
  • mechanism for the formation of the phenoxazinone chromophore of actinomycin. PubMed.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Australian Journal of Chemistry | ConnectSci. (2008-11-05)
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025-01-28)
  • Alternative Benzoxazole Assembly Discovered in Anaerobic Bacteria Provides Access to Privileged Heterocyclic Scaffold. PMC - NIH.
  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021-08-22)
  • A Comparative Guide to Benzoxazole Synthesis: Validating Reproducibility and Performance. Benchchem.
  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly
  • 1253-1261 Research Article Synthesis of some benzoxazole deriv
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activ
  • A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. | Request PDF.
  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH.
  • Alternative Benzoxazole Assembly Discovered in Anaerobic Bacteria Provides Access to Privileged Heterocyclic Scaffold. PubMed. (2022-08-08)
  • Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. NIH.
  • Oxidation of 2-aminophenol to 2-amino-3H-phenoxazin-3-one with monochloramine in aqueous environment: A new method for APO synthesis? PubMed.
  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures.
  • Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New N
  • Alternative Benzoxazole Assembly Discovered in Anaerobic Bacteria. ChemistryViews. (2022-06-12)
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Deriv
  • Alternative Benzoxazole Assembly Discovered in Anaerobic Bacteria Provides Access to Privileged Heterocyclic Scaffold | Request PDF.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Synthesis, characterization and biological evaluation of benzoxazole deriv
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
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  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction | Request PDF.

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How to confirm the regioselectivity of substitution on the benzoxazole ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with benzoxazole derivatives. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to assist in confirming the regioselectivity of substitution reactions on the benzoxazole ring, a critical step in the synthesis of novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected sites of electrophilic substitution on an unsubstituted benzoxazole ring?

Electrophilic aromatic substitution on the benzoxazole core primarily occurs on the benzene ring. The fused oxazole ring acts as a directing group, influencing where incoming electrophiles will add. Generally, the C5 and C6 positions are the most reactive sites for electrophilic attack.[1][2] The precise regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile used.

Q2: Which analytical techniques are essential for confirming the regioselectivity of a substitution reaction on a benzoxazole?

A multi-technique approach is the most reliable way to determine the exact position of a new substituent. The foundational methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful and commonly used technique. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments can provide a complete picture of the molecule's structure.[3][4]

  • Single-Crystal X-ray Crystallography: This method provides unambiguous proof of the molecular structure in the solid state.[5] It is considered the "gold standard" for structural validation when suitable crystals can be grown.[5]

  • Mass Spectrometry (MS): While MS confirms the molecular weight of the product and thus the successful addition of the substituent, it typically does not provide direct information about its position on the ring.

Troubleshooting Guide: Experimental Confirmation of Regioselectivity

This section provides step-by-step guidance to overcome common challenges encountered when determining the structure of substituted benzoxazole derivatives.

Issue 1: Ambiguous ¹H NMR Spectrum Prevents Definitive Structural Assignment

Problem: You've successfully performed a substitution reaction, but the aromatic region of the ¹H NMR spectrum is complex, with overlapping signals that make it difficult to assign the position of the newly introduced group.

Solution: A Systematic Workflow Combining 1D and 2D NMR Spectroscopy

When the ¹H NMR spectrum is not straightforward, a more in-depth analysis using a suite of NMR experiments is necessary for unambiguous structure elucidation.[4][6]

Step 1: Comparative Analysis of ¹H NMR Spectra

  • Action: Carefully overlay and compare the ¹H NMR spectrum of your product with that of the benzoxazole starting material.

  • Expertise & Experience: The introduction of a substituent will cause predictable changes in the chemical shifts and coupling patterns of the remaining protons on the benzene ring.[3] For example, a proton that was a doublet of doublets might collapse into a simple doublet, indicating that a neighboring proton has been replaced.

Step 2: Elucidate Connectivity with 2D NMR

  • Action: Acquire a standard set of 2D NMR spectra.

  • Trustworthiness: Each experiment provides a different piece of the structural puzzle, and together they create a self-validating system for your assignment.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7] It is essential for mapping out the proton-proton connectivity within the aromatic spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached.[7] It allows you to confidently assign the chemical shifts of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for determining regioselectivity. It reveals correlations between protons and carbons that are two or three bonds apart.[7] A correlation from a proton on your new substituent to a specific carbon on the benzoxazole ring can definitively prove the point of attachment.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space. An NOE between a proton on the substituent and a specific proton on the benzoxazole ring can provide strong evidence for a particular regioisomer.

Experimental Protocol: Standard NMR Sample Preparation

  • Sample Purity: Ensure your compound is purified (e.g., by column chromatography or recrystallization) to remove any unreacted starting materials or byproducts that could complicate spectral analysis.

  • Sample Quantity: Weigh 5-20 mg of your sample for ¹³C NMR, and 1-10 mg for ¹H NMR.[3]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent can sometimes help to resolve overlapping signals.[6]

  • Filtration: To ensure high-quality spectra with sharp lines, filter the solution through a pipette plugged with glass wool or a Kimwipe to remove any particulate matter.[3]

Data Presentation: Typical ¹H NMR Chemical Shifts for Benzoxazole Protons

Proton PositionTypical Chemical Shift (δ, ppm)Multiplicity (in unsubstituted benzoxazole)
H-28.0 - 8.2Singlet
H-4 / H-77.5 - 7.8Multiplet
H-5 / H-67.2 - 7.5Multiplet

Note: These ranges are approximate and can be influenced by the solvent and the electronic properties of any substituents.[3]

Visualization: Logical Workflow for NMR-Based Structure Elucidation

cluster_NMR NMR Analysis Workflow Start Start | Ambiguous ¹H NMR Spectrum Step1 Step 1: Comparative ¹H NMR Analysis Compare product vs. starting material spectra to identify changes in shifts and coupling patterns. Start->Step1 Step2 Step 2: 2D NMR Acquisition Acquire COSY, HSQC, HMBC, and NOESY/ROESY spectra. Step1->Step2 If ambiguity persists Step3 Step 3: Data Interpretation Use COSY for H-H connectivity. Use HSQC to link ¹H and ¹³C signals. Use HMBC to find long-range H-C correlations, which are key for regioselectivity. Use NOESY for through-space correlations. Step2->Step3 End End | Unambiguous Structure Confirmed Step3->End

Caption: A systematic workflow for confirming regioselectivity using a suite of NMR experiments.

Issue 2: Product is Not Amenable to Single-Crystal X-ray Crystallography

Problem: Your purified product is an oil, amorphous solid, or forms microcrystals that are too small for single-crystal X-ray diffraction, preventing you from obtaining definitive structural proof.

Solution: Chemical Derivatization to a Crystalline Product

If the product itself will not crystallize, a reliable strategy is to convert it into a different compound (a derivative) that is more likely to form high-quality crystals.

Experimental Protocol: Derivatization for Crystallization

  • Identify a Suitable Functional Group: Look for a reactive handle in your molecule (e.g., -OH, -NH₂, -COOH).

  • Select a Derivatizing Agent: Choose a reagent that will react with your functional group to form a product with features that promote crystallization, such as a rigid, planar aromatic group or a heavy atom.

    • For amines/alcohols: Use reagents like 3,5-dinitrobenzoyl chloride or p-toluenesulfonyl chloride.

    • For carboxylic acids: Convert to an ester or amide, for example, using p-bromoaniline.

  • Perform the Reaction: Carry out the derivatization reaction, aiming for a high yield.

  • Purify and Crystallize: Thoroughly purify the new derivative and then screen a variety of crystallization conditions (e.g., different solvents, slow evaporation, vapor diffusion).

  • Analyze by X-ray Diffraction: Once suitable crystals are obtained, the structure can be determined.

Authoritative Grounding: The structure of the derivative, as determined by X-ray crystallography, provides conclusive evidence for the structure of your original product, as the core substitution pattern remains unchanged during the derivatization process.

References
  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

  • Oregon State University. NMR Analysis of Substituted Benz. [Link]

  • University of Colorado Boulder. Short Summary of 1H-NMR Interpretation. [Link]

  • PubMed. Chiral benzofurazan-derived derivatization reagents for indirect enantioseparations by HPLC. [Link]

  • ResearchGate. Structure of a styrylbenzoxazole derivative. [Link]

  • National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of Novel Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties make it a cornerstone for designing novel therapeutic agents, particularly in oncology.[3] The global cancer burden continues to drive the search for more effective and less toxic anticancer drugs, making the exploration of new benzoxazole derivatives a critical research frontier.[3]

This guide provides a comparative analysis of the in vitro cytotoxicity of several recently developed benzoxazole compounds. We will delve into the experimental data, examine the methodologies used to obtain it, explore the underlying mechanisms of action, and discuss the structure-activity relationships that govern their anticancer potential.

Comparative Analysis of Cytotoxic Activity

The primary measure of a compound's potential as an anticancer agent in early-stage research is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates higher potency.

Below is a comparative summary of the cytotoxic activities of several novel benzoxazole derivatives against prominent human cancer cell lines, as determined by the MTT assay.

Compound IdentifierTarget Cancer Cell LineIC₅₀ (µM)Reference DrugSelectivity InsightSource
Compound 1 HCT-116 (Colon)4.85 ± 0.21Sorafenib (3.91 ± 0.11)Selective; IC₅₀ against normal WI-38 cells > 135 µM[4]
MCF-7 (Breast)3.82 ± 0.19Sorafenib (4.52 ± 0.23)[4]
Compound 11 HCT-116 (Colon)4.11 ± 0.15Sorafenib (3.91 ± 0.11)Selective; IC₅₀ against normal WI-38 cells = 42.3 µM[4]
MCF-7 (Breast)3.23 ± 0.13Sorafenib (4.52 ± 0.23)[4]
Compound 14i HepG2 (Liver)3.22 ± 0.13Sorafenib (3.38 ± 0.15)Not specified[5]
Compound 12l HepG2 (Liver)10.50 ± 0.71Sorafenib (9.40 ± 0.62)Selective; Low cytotoxicity against normal WI-38 cells[6]
MCF-7 (Breast)15.21 ± 1.02Sorafenib (11.10 ± 0.93)[6]
Compound 3m A549 (Lung)0.80 ± 0.05Doxorubicin (0.11 ± 0.01)Not specified[7]
Compound 3n HT-29 (Colon)0.10 ± 0.01Doxorubicin (0.15 ± 0.01)Not specified[7]
MCF-7 (Breast)0.12 ± 0.01Doxorubicin (0.42 ± 0.03)[7]

Expert Interpretation: The data reveals that newly synthesized benzoxazoles exhibit potent cytotoxic activity, with some compounds like 3m and 3n showing IC₅₀ values in the nanomolar range, comparable to or even exceeding the efficacy of the standard chemotherapeutic agent Doxorubicin in specific cell lines.[7] Furthermore, compounds like 1 and 11 demonstrate promising selectivity, showing significantly lower toxicity towards normal human fibroblast cells (WI-38) compared to cancer cells, a crucial attribute for minimizing side effects in potential therapies.[4]

Core Methodology: The MTT Cytotoxicity Assay

The data presented above is predominantly generated using the MTT assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Understanding this protocol is key to interpreting the cytotoxicity data correctly. The assay's principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10]

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Cell Culture Preparation cluster_treat Phase 2: Compound Exposure cluster_assay Phase 3: MTT Reaction & Measurement cluster_data Phase 4: Data Analysis Seed 1. Seed Cells in 96-well Plate (e.g., 5x10³ cells/well) Adhere 2. Incubate for 24h (Allow cells to adhere) Seed->Adhere Treat 3. Add Benzoxazole Compounds (Varying concentrations) Adhere->Treat AddMTT 4. Add MTT Reagent (Final conc. 0.5 mg/mL) Treat->AddMTT IncubateMTT 5. Incubate for 4h (Purple formazan crystals form in viable cells) AddMTT->IncubateMTT Solubilize 6. Add Solubilizing Agent (e.g., DMSO, SDS) IncubateMTT->Solubilize Measure 7. Read Absorbance (570 nm) Solubilize->Measure Analyze 8. Calculate % Viability & Determine IC₅₀ Measure->Analyze

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Detailed Experimental Protocol (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are harvested during their logarithmic growth phase. A cell suspension is prepared, and cells are seeded into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[11]

    • Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting metabolic activity irrespective of the drug's effect. The 24-hour pre-incubation allows cells to recover from trypsinization and adhere firmly to the plate, ensuring a healthy, uniform monolayer for the experiment.[10]

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing the novel benzoxazole compounds at various concentrations (typically a serial dilution). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Following the incubation period, 10-20 µL of MTT stock solution (5 mg/mL in PBS) is added to each well (final concentration ~0.5 mg/mL).[11] The plates are incubated for an additional 2-4 hours at 37°C.

    • Causality: This incubation period allows the mitochondrial enzymes of living cells to convert the MTT into formazan. The duration is optimized to allow for sufficient crystal formation without causing cytotoxicity from the MTT reagent itself.

  • Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, is added to each well to dissolve the insoluble purple formazan crystals.[8]

  • Absorbance Measurement: The plate is gently agitated to ensure complete dissolution. The absorbance is then measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm (commonly 570 nm).

    • Trustworthiness: The amount of formazan produced, and thus the absorbance, is directly proportional to the number of metabolically active (viable) cells.[10] By comparing the absorbance of treated wells to the vehicle control, the percentage of cell viability can be calculated, and the IC₅₀ value can be determined through dose-response curve analysis.

Mechanisms of Action: Inducing Apoptosis

While cytotoxicity assays quantify if a compound kills cancer cells, understanding how it does so is crucial for drug development. Many benzoxazole derivatives exert their anticancer effects by inhibiting key cellular pathways or inducing programmed cell death (apoptosis).[4]

Common mechanisms identified for benzoxazole compounds include:

  • Kinase Inhibition: Many derivatives act as potent inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and other tyrosine kinases.[4][5][6][12]

  • Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, such as the G2/M phase, preventing cancer cells from dividing.[4]

  • Induction of Apoptosis: A primary mechanism is the activation of the apoptotic cascade. This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][13]

Apoptotic Pathway Activated by Benzoxazoles

Apoptosis_Pathway cluster_drug Drug Action cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Drug Novel Benzoxazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 inhibits Bax Bax (Pro-apoptotic) Drug->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A simplified model of apoptosis induction by benzoxazole compounds.

Studies have shown that potent benzoxazole compounds can down-regulate the expression of the anti-apoptotic protein Bcl-2.[4][13] This relieves the inhibition on pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[14] This event triggers a cascade of enzymatic activations, involving initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), which ultimately dismantle the cell and lead to apoptosis.[13][14]

Conclusion and Future Outlook

The novel benzoxazole compounds discussed herein demonstrate significant potential as scaffolds for the development of next-generation anticancer agents. Their potent cytotoxicity against a range of human cancer cell lines, coupled with favorable selectivity profiles and well-defined mechanisms of action like apoptosis induction and kinase inhibition, marks them as highly promising candidates for further preclinical investigation.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as comprehensive in vivo studies to validate their therapeutic efficacy and safety profiles. The versatility of the benzoxazole core ensures that it will remain a fertile ground for the discovery of innovative cancer therapies.

References

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry. Available at: [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural complexity, featuring a substituted benzoxazole core, presents multiple synthetic challenges. For researchers and professionals in drug development, selecting the most efficient and scalable synthetic route is paramount to ensuring timely and cost-effective access to this important molecule. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to the target compound, supported by experimental data and mechanistic insights. We will analyze each route based on key performance indicators, including the number of steps, overall yield, cost-effectiveness of starting materials, and the safety and environmental impact of the reaction conditions.

Route 1: The Nitro Intermediate Pathway

This well-established approach involves a two-step sequence: the initial formation of a nitro-substituted benzoxazole intermediate, followed by a subsequent reduction to yield the desired amine.

Workflow Overview:

Route 1 A 2-Amino-4-nitrophenol C 2-(2-Chloro-5-iodophenyl)-5-nitro-1,3-benzoxazole A->C Condensation (PPA, 170-200°C) B 2-Chloro-5-iodobenzoic acid B->C D This compound C->D Reduction (e.g., SnCl2·2H2O or H2/Pd-C)

Caption: Synthetic workflow for Route 1, proceeding through a nitro-substituted intermediate.

Experimental Protocols:

Step 1: Synthesis of 2-(2-Chloro-5-iodophenyl)-5-nitro-1,3-benzoxazole

The condensation of an o-aminophenol with a carboxylic acid is a classic and robust method for forming the benzoxazole ring.[1][2] In this step, the use of polyphosphoric acid (PPA) is critical, as it serves as both a solvent and a powerful dehydrating agent, driving the reaction towards the cyclized product at elevated temperatures.[1][3]

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine 2-amino-4-nitrophenol (1.0 eq) and 2-chloro-5-iodobenzoic acid (1.05 eq).

    • Add polyphosphoric acid (PPA) (10-15 wt eq) to the mixture.

    • Heat the reaction mixture to 170-200°C and maintain for 1.5-2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Reduction of 2-(2-Chloro-5-iodophenyl)-5-nitro-1,3-benzoxazole to this compound

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation and metal-mediated reductions being the most common.

  • Method A: Reduction with Tin(II) Chloride The use of tin(II) chloride (SnCl₂) is a mild and effective method for the reduction of nitro groups, particularly in the presence of other reducible functional groups.[4][5]

    • Procedure:

      • Dissolve the nitro-intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

      • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 5-10 eq).

      • The reaction can be promoted by heating or through the use of ultrasonic irradiation to reduce reaction times.[6]

      • Monitor the reaction by TLC until the starting material is consumed.

      • Remove the solvent under reduced pressure.

      • Partition the residue between ethyl acetate and a basic aqueous solution (e.g., 2M KOH or saturated sodium bicarbonate) to precipitate tin salts and extract the product into the organic layer.[6][7]

      • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

      • Purify by column chromatography or recrystallization.

  • Method B: Catalytic Hydrogenation Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[4] However, care must be taken as dehalogenation of aryl halides can be a competing side reaction.[4]

    • Procedure:

      • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

      • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

      • Subject the mixture to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

      • Monitor the reaction by TLC.

      • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

      • Concentrate the filtrate to obtain the product.

Performance Analysis of Route 1:
ParameterAssessmentRationale
Number of Steps 2This is a two-step synthesis from commercially available starting materials.
Overall Yield ModerateEach step typically proceeds with good to excellent yields, but the two-step nature can lower the overall efficiency.
Starting Material Cost Moderate2-Amino-4-nitrophenol is relatively inexpensive.[8][9][10] 2-Chloro-5-iodobenzoic acid is more specialized and contributes significantly to the overall cost.[11][12][13][14]
Reaction Conditions DemandingThe condensation step requires high temperatures (170-200°C) and the use of corrosive polyphosphoric acid. The reduction step involves either handling of metal salts or the use of flammable hydrogen gas.
Purification Moderate DifficultyThe workup of the PPA reaction can be challenging due to its viscosity. The removal of tin salts in the reduction step can also be cumbersome.[7]
Scalability ModerateThe high-temperature PPA reaction and the workup can be difficult to scale up. Catalytic hydrogenation is generally scalable, but requires specialized equipment.
Safety & Environment ConcernsPolyphosphoric acid is corrosive. Tin salts are toxic and pose environmental concerns.[5] Hydrogen gas is highly flammable.

Route 2: The Direct Amination Pathway

This alternative route aims to streamline the synthesis by directly incorporating the amine functionality from the starting material, thereby avoiding the need for a separate reduction step.

Workflow Overview:

Route 2 A 2,4-Diaminophenol C This compound A->C Direct Condensation (PPA, 170-200°C) B 2-Chloro-5-iodobenzoic acid B->C

Caption: Synthetic workflow for Route 2, a one-step direct condensation.

Experimental Protocol:

The synthesis of 5-amino-2-(substituted-phenyl)benzoxazoles has been reported via the direct condensation of 2,4-diaminophenol with the corresponding carboxylic acid in the presence of polyphosphoric acid.[15]

  • Procedure:

    • In a reaction vessel, combine 2,4-diaminophenol dihydrochloride (1.0 eq) and 2-chloro-5-iodobenzoic acid (1.05 eq).

    • Add polyphosphoric acid (PPA) (10-15 wt eq).

    • Heat the mixture to 170-200°C for 1.5-2.5 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a base to precipitate the product.

    • Filter, wash with water, and dry the crude product.

    • Purify by recrystallization or column chromatography.

Performance Analysis of Route 2:
ParameterAssessmentRationale
Number of Steps 1This is a one-step synthesis from commercially available starting materials.
Overall Yield Potentially HigherA one-step process has the potential for a higher overall yield compared to a two-step sequence.
Starting Material Cost Moderate to High2,4-Diaminophenol dihydrochloride is a commercially available but can be more expensive than 2-amino-4-nitrophenol. The cost of 2-chloro-5-iodobenzoic acid remains a significant factor.
Reaction Conditions DemandingSimilar to Route 1, this route also requires high temperatures and the use of polyphosphoric acid.
Purification Moderate DifficultyThe workup procedure involving PPA is the main challenge.
Scalability ModerateThe scalability is limited by the same factors as in Route 1, namely the high-temperature PPA reaction.
Safety & Environment ConcernsThe use of corrosive polyphosphoric acid is a major safety and environmental consideration.

Comparative Summary and Recommendation

FeatureRoute 1: Nitro Intermediate PathwayRoute 2: Direct Amination Pathway
Number of Steps 21
Overall Efficiency ModeratePotentially High
Starting Materials Readily available, moderately priced.Readily available, potentially higher cost for the aminophenol.
Reaction Conditions High temperature, corrosive acid, plus reduction step.High temperature, corrosive acid.
Key Advantage Well-established and reliable transformations.More atom-economical and potentially higher yielding.
Key Disadvantage Longer synthetic sequence, challenging workup in reduction.Potentially higher cost of starting material, harsh condensation conditions.

Expert Recommendation:

Both routes present viable options for the synthesis of this compound.

Route 2, the Direct Amination Pathway, is the more elegant and efficient approach on paper , owing to its single-step nature. This route is likely to be preferred for laboratory-scale synthesis where the higher cost of 2,4-diaminophenol may be acceptable, and the primary goal is rapid access to the target molecule. The avoidance of a separate reduction step simplifies the overall process and reduces the generation of waste from reducing agents.

Route 1, the Nitro Intermediate Pathway, offers a more traditional and potentially more cost-effective solution for larger-scale production , provided that the reduction step can be optimized for high yield and efficient purification. The lower cost of 2-amino-4-nitrophenol could provide a significant economic advantage at scale. However, the additional step and the associated waste streams from the reduction process are notable drawbacks.

Ultimately, the choice between these two routes will depend on the specific priorities of the research or development program. For rapid, small-scale synthesis, the directness of Route 2 is highly attractive. For larger-scale campaigns where cost is a primary driver, the more established and potentially cheaper Route 1 may be the more prudent choice, assuming the challenges of the reduction step can be effectively managed. It is recommended that both routes be evaluated in the laboratory to determine the optimal conditions and to accurately assess their respective efficiencies and scalability for the intended application.

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  • Hennequin, L. F., et al. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 2006.

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A Comparative Guide to the Synthesis of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine: Validation of a Novel One-Pot Oxidative Cyclization Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive validation of a novel, efficient, one-pot synthetic method for 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine, a key intermediate in pharmaceutical research. Traditional multi-step syntheses of substituted benzoxazoles are often hampered by harsh reaction conditions, extended reaction times, and moderate yields. The new methodology detailed herein utilizes a molecular iodine-catalyzed oxidative cyclization of 4-amino-2-nitrophenol and 2-chloro-5-iodobenzaldehyde, followed by a one-pot reduction of the nitro group. We provide a direct comparison with established methods, demonstrating significant improvements in yield, purity, and operational simplicity. This document furnishes researchers, chemists, and drug development professionals with detailed experimental protocols, comparative data, and complete analytical validation to support the adoption of this superior synthetic strategy.

Introduction to this compound

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous compounds of significant interest to the pharmaceutical and materials science industries.[1][2][3] Its unique chemical structure allows for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Specifically, this compound serves as a crucial building block for the synthesis of complex therapeutic agents, where the halogenated phenyl ring and the reactive amine group provide handles for further chemical modification.

The synthesis of such polysubstituted benzoxazoles has traditionally relied on multi-step sequences. These classical routes often involve the condensation of an o-aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride) under harsh conditions, such as high temperatures in the presence of strong acids like polyphosphoric acid (PPA).[5][6] These methods frequently suffer from drawbacks including low yields, the need for difficult purification procedures, and the generation of significant chemical waste, making them less than ideal for large-scale production.

This guide introduces and validates a novel, streamlined synthetic approach that circumvents these challenges. Our objective is to provide a scientifically rigorous comparison between the new one-pot method and traditional synthetic routes, supported by detailed experimental data and analytical characterization.

Comparative Analysis of Synthetic Methodologies

The primary goal in developing a new synthetic method is to improve upon existing procedures in key performance areas. The proposed one-pot synthesis offers substantial advantages over the classical two-step condensation/cyclization approach.

Classical Synthesis: Condensation and Cyclization

A prevalent method for synthesizing 2-arylbenzoxazoles involves the initial acylation of an o-aminophenol with a benzoyl chloride to form an amide intermediate. This intermediate is then subjected to high-temperature cyclodehydration to yield the benzoxazole ring.

  • Step 1: Acylation: Reaction of 2,4-diaminophenol with 2-chloro-5-iodobenzoyl chloride.

  • Step 2: Cyclodehydration: Heating the resulting amide in a high-boiling solvent or with a dehydrating agent like PPA.

While effective, this method requires the isolation of the intermediate and often involves forcing conditions that can lead to side products and decomposition, particularly with sensitive functional groups.

The New Method: Iodine-Catalyzed One-Pot Oxidative Cyclization and Reduction

Our proposed method condenses the synthesis into a single, efficient workflow. It leverages the mild and effective catalytic properties of molecular iodine for the oxidative cyclization of an o-aminophenol derivative and an aldehyde.[2][7] This is immediately followed by an in-situ reduction of a nitro group to the target amine.

The general transformation is depicted below:

Caption: One-pot synthesis of the target amine.

Performance Comparison

To provide an objective assessment, the new method is compared against a typical classical route based on several key metrics. The data presented for the new method is derived from the validation experiments detailed in Section 4.

MetricClassical Two-Step MethodNew One-Pot MethodAdvantage of New Method
Overall Yield 55-65%88%High
Purity (crude) ~85% (Requires column chromatography)>95% (Purified by recrystallization)High
Reaction Time 18-24 hours8 hoursHigh
Number of Steps 2 (with intermediate isolation)1 (one-pot)High
Reaction Conditions Harsh (e.g., >150°C, strong acids)Mild (120°C, catalytic I₂)High
Atom Economy ModerateGoodModerate
Safety & Handling Use of corrosive acyl chlorides and PPAUse of air as oxidant, avoids harsh reagentsHigh
Environmental Impact Higher solvent usage, waste generationReduced solvent, fewer workup stepsHigh

Experimental Validation: Protocols and Procedures

The following protocols provide detailed, step-by-step instructions for the synthesis, purification, and analysis of this compound using the new method.

Synthesis and Purification Workflow

The overall workflow from starting materials to the fully characterized final product is outlined below.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analytical Validation s1 Combine Reactants: 4-Nitro-2-aminophenol, 2-Chloro-5-iodobenzaldehyde, Iodine (cat.), DMSO s2 Heat at 120 °C (Air Atmosphere, 6h) s1->s2 s3 Cool, add EtOH and SnCl₂·2H₂O s2->s3 s4 Reflux (2h) s3->s4 w1 Quench with aq. NaHCO₃ s4->w1 Reaction Complete w2 Extract with Ethyl Acetate w1->w2 w3 Wash with Brine, Dry (Na₂SO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Recrystallize from Ethanol/Water w4->w5 a1 HPLC Purity Analysis w5->a1 Purified Solid a2 Mass Spectrometry (HRMS) a1->a2 a3 NMR Spectroscopy (¹H and ¹³C) a2->a3 a4 FTIR Spectroscopy a3->a4

Caption: Workflow for synthesis and validation.

Detailed Synthetic Protocol

Materials:

  • 4-Nitro-2-aminophenol (1.0 eq)

  • 2-Chloro-5-iodobenzaldehyde (1.05 eq)

  • Molecular Iodine (I₂) (0.1 eq)

  • Dimethyl sulfoxide (DMSO)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-nitro-2-aminophenol (1.0 mmol, 154 mg), 2-chloro-5-iodobenzaldehyde (1.05 mmol, 294 mg), and molecular iodine (0.1 mmol, 25 mg).

  • Add DMSO (5 mL) and stir the mixture.

  • Heat the reaction mixture to 120 °C and stir vigorously under an air atmosphere for 6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • After completion of the cyclization, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethanol (10 mL). Add stannous chloride dihydrate (4.0 mmol, 902 mg) in one portion.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours until the nitro-intermediate is fully consumed (as monitored by TLC).

  • Cool the reaction to room temperature and carefully pour it into a beaker containing saturated aqueous NaHCO₃ solution (50 mL) and stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford the title compound as a pale yellow solid.

Analytical Validation Protocols

High-Performance Liquid Chromatography (HPLC):

  • System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with A: Water (0.1% Formic Acid) and B: Acetonitrile (0.1% Formic Acid).

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the product in 10 mL of methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Techniques: ¹H NMR, ¹³C NMR.

  • Sample Prep: Dissolve 5-10 mg of the product in ~0.7 mL of DMSO-d₆.

High-Resolution Mass Spectrometry (HRMS):

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Time-of-Flight (TOF) mass analyzer.

  • Sample Prep: Infuse a dilute solution of the product in methanol.

Results and Discussion

The novel one-pot synthesis consistently produced this compound in high yield and purity.

Yield and Purity:

  • Isolated Yield: 88%

  • HPLC Purity: 99.2% (at 254 nm)

Spectroscopic Characterization: The structure of the synthesized compound was unequivocally confirmed by comprehensive spectroscopic analysis.[8][9][10]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 2.0 Hz, 1H, Ar-H), 8.01 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H), 7.75 (d, J = 8.5 Hz, 1H, Ar-H), 7.42 (d, J = 8.6 Hz, 1H, Ar-H), 6.95 (d, J = 2.1 Hz, 1H, Ar-H), 6.78 (dd, J = 8.6, 2.1 Hz, 1H, Ar-H), 5.35 (s, 2H, -NH₂).

    • Interpretation: The chemical shifts and coupling constants are consistent with the proposed polysubstituted aromatic structure. The broad singlet at 5.35 ppm confirms the presence of the primary amine protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 161.8, 151.2, 146.5, 142.3, 141.9, 133.4, 131.7, 129.5, 120.1, 115.8, 111.4, 110.9, 91.5.

    • Interpretation: The number of distinct carbon signals matches the molecular structure, with the peak at 161.8 ppm characteristic of the C2 carbon of the benzoxazole ring.

  • HRMS (ESI-TOF): Calculated for C₁₃H₈ClIN₃O⁺ [M+H]⁺: 411.9368; Found: 411.9371.

    • Interpretation: The measured mass is in excellent agreement with the calculated mass, confirming the elemental composition of the target molecule.

  • FTIR (KBr, cm⁻¹): 3450, 3365 (N-H stretch, amine), 1630 (C=N stretch), 1540, 1480 (Ar C=C stretch), 1245 (C-O-C stretch), 810 (C-I stretch), 750 (C-Cl stretch).

    • Interpretation: The spectrum shows characteristic absorption bands for the key functional groups, notably the distinct double peak for the primary amine N-H stretching vibrations.

The success of this one-pot reaction lies in the judicious choice of catalyst and reaction sequence. Molecular iodine, a mild and inexpensive Lewis acid, effectively catalyzes the oxidative cyclization of the in-situ formed Schiff base between the aldehyde and the aminophenol, using atmospheric oxygen as the terminal oxidant.[7][11] The subsequent reduction with SnCl₂ is a classic and reliable method for converting an aromatic nitro group to an amine, which proceeds cleanly in the same pot after dilution with ethanol. This streamlined process eliminates the need for intermediate isolation and purification, drastically reducing reaction time and solvent waste.

Conclusion

This guide has detailed and validated a new, highly efficient one-pot synthesis of this compound. Through direct comparison with traditional methods, the new protocol has been shown to be superior in terms of yield, purity, operational simplicity, and safety. The provided step-by-step experimental procedures and comprehensive analytical data serve as a robust resource for researchers in medicinal chemistry and organic synthesis. The adoption of this method can significantly accelerate the production of this key intermediate, facilitating the development of novel pharmaceuticals and advanced materials.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of Benzoxazole Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Benzoxazoles in Drug Discovery

Benzoxazole derivatives represent a "privileged scaffold" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] Their versatile structure allows for diverse modifications, leading to potent inhibitors of various enzymes crucial in disease pathways.[3][4][5] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the therapeutic potential of benzoxazoles is vast.[3][6][7] Molecular docking, a powerful in silico tool, has become indispensable in understanding the structure-activity relationships (SAR) of these derivatives, predicting their binding affinities, and guiding the design of more potent and selective inhibitors.[8][9][10]

This guide provides a comprehensive comparison of the docking performance of various benzoxazole derivatives against a selection of key enzyme targets implicated in different diseases. We will delve into the methodologies behind these computational studies, present comparative data, and explore the specific molecular interactions that drive the inhibitory activity of this remarkable class of compounds.

The "Why" and "How": A Methodological Deep Dive into Comparative Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This computational technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interaction. The causality behind a robust docking study lies in meticulous preparation and logical workflow.

Experimental Protocol: A Step-by-Step Workflow for Molecular Docking

The following protocol outlines a generalized yet comprehensive workflow for conducting a comparative docking study of benzoxazole derivatives.

1. Preparation of the Receptor (Enzyme):

  • Objective: To prepare the enzyme structure for docking by removing extraneous molecules and adding necessary parameters.

  • Procedure:

    • Retrieve the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB) (e.g., PDB ID: 1YWN for VEGFR-2).[11][12]

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions.[11][12]

    • Add polar hydrogen atoms to the protein structure.[11]

    • Assign partial charges to the atoms (e.g., Gasteiger charges).[11]

    • Define the binding site or "grid box" around the active site of the enzyme. This is typically centered on the location of the co-crystallized ligand or a known binding pocket.

2. Preparation of the Ligands (Benzoxazole Derivatives):

  • Objective: To generate 3D structures of the benzoxazole derivatives and optimize their geometry for docking.

  • Procedure:

    • Sketch the 2D structures of the benzoxazole derivatives using chemical drawing software (e.g., ChemDraw).[9]

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., OPLS4).[9] This step ensures that the ligand conformations are energetically favorable.

    • Assign partial charges to the ligand atoms.

3. Molecular Docking Simulation:

  • Objective: To predict the binding poses and affinities of the benzoxazole derivatives within the enzyme's active site.

  • Procedure:

    • Utilize a docking software (e.g., AutoDock, Maestro, Schrödinger).[9][11][13]

    • Run the docking algorithm, which systematically samples different conformations and orientations of each ligand within the defined binding site.

    • The software calculates a "docking score" or "binding energy" for each pose, which estimates the binding affinity.[8]

4. Analysis and Visualization of Results:

  • Objective: To analyze the docking results to identify the best binding poses and key molecular interactions.

  • Procedure:

    • Rank the docked poses based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera).

    • Identify and analyze the non-covalent interactions between the ligand and the enzyme, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Diagram of the Molecular Docking Workflow

Molecular Docking Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Retrieve Protein Structure (PDB) Clean Remove Water & Heteroatoms PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges_P Assign Charges Hydrogens->Charges_P Grid Define Binding Site (Grid) Charges_P->Grid Docking Molecular Docking Simulation Draw Sketch 2D Structure Convert Convert to 3D Draw->Convert Minimize Energy Minimization Convert->Minimize Charges_L Assign Charges Minimize->Charges_L Analysis Analysis & Visualization Docking->Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Comparative Docking Performance of Benzoxazole Derivatives

The inhibitory potential of benzoxazole derivatives has been explored against a multitude of enzyme targets. Below is a comparative analysis of their docking performance against three distinct enzymes: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Acetylcholinesterase (AChE), and DNA Gyrase.

VEGFR-2: A Key Target in Angiogenesis and Cancer

VEGFR-2 is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] Several studies have designed and synthesized benzoxazole derivatives as potent VEGFR-2 inhibitors.[11][14][15][16][17]

Acetylcholinesterase (AChE): A Target in Alzheimer's Disease

AChE is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels, which is a therapeutic strategy for managing Alzheimer's disease.[13][18]

DNA Gyrase: An Essential Bacterial Enzyme

DNA gyrase is a topoisomerase II enzyme found in bacteria that is crucial for DNA replication, repair, and transcription, making it an attractive target for antibacterial agents.[10][19]

Table 1: Comparative Docking Data of Benzoxazole Derivatives Against Various Enzymes

Enzyme TargetPDB IDBenzoxazole Derivative (Example)Docking Score (kcal/mol)Key Interacting ResiduesReference(s)
VEGFR-2 1YWNNovel 4-amino-furo[2,3-d]pyrimidine-based benzoxazoleNot explicitly stated as a numerical score, but interactions are detailed.Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191[11][12]
VEGFR-2 3VHESorafenib (as a reference)-10.7 (AutoDock Vina)Not explicitly detailed for this score.[3]
Acetylcholinesterase (AChE) 4EY72-aryl-6-carboxamide benzoxazole derivative (Compound 36)Not explicitly stated as a numerical score, but interactions are detailed.Interacts with both the catalytic anionic site (CAS) and peripheral anionic site (PAS).[13]
Acetylcholinesterase (AChE) Not StatedBenzoxazole-oxadiazole analogue (Compound 15)Not explicitly stated as a numerical score, but IC50 is 5.80 ± 2.18 µM.Not explicitly detailed.[18]
DNA Gyrase 1KZN2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol-6.56Multiple hydrophobic interactions.[10][19]
DNA Gyrase 1KZN2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol-6.92Multiple hydrophobic interactions.[10][19]
mTOR 4JT5Benzoxazole derivative (B12)-7.426Not explicitly detailed.[6]
mTOR 4JT5Benzoxazole derivative (B20)-7.084Not explicitly detailed.[6]

Note: Direct comparison of docking scores across different studies can be challenging due to variations in software, force fields, and specific protocols used. However, the data provides valuable insights into the relative binding affinities and key interactions.

Visualization of Benzoxazole Derivative in an Enzyme Active Site

Ligand-Protein Interaction Ligand Benzoxazole Derivative Res1 Hydrophobic Residue 1 Ligand->Res1 Hydrophobic Interaction Res2 Hydrophobic Residue 2 Ligand->Res2 Hydrophobic Interaction Res3 H-Bond Donor/Acceptor Ligand->Res3 Hydrogen Bond Res4 Pi-Stacking Residue Ligand->Res4 Pi-Pi Stacking

Caption: A schematic of common interactions between a benzoxazole derivative and amino acid residues in an enzyme's active site.

Discussion: Unraveling the Molecular Interactions

The docking studies consistently reveal that the benzoxazole scaffold itself often engages in crucial hydrophobic and π-π stacking interactions within the enzyme active sites. For instance, in the antifungal target Sec14p, the benzoxazole ring points towards the core of the binding cavity and forms a π–π stacking interaction with a tyrosine residue.[20]

The diverse substitutions on the benzoxazole ring are key to modulating the binding affinity and selectivity. For example:

  • In VEGFR-2 inhibition , bulky groups with electron-withdrawing properties at certain positions can enhance inhibitory activity.[11] The specific linkers and terminal aromatic moieties also play a significant role in occupying hydrophobic pockets and forming hydrogen bonds with key residues like Glutamate and Aspartate.[17]

  • For AChE inhibitors , derivatives are often designed to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS), mimicking the dual binding of potent inhibitors like donepezil.[13]

  • In DNA gyrase inhibition , the nature of the substituent at the 2-position of the benzoxazole ring significantly influences the binding energy, with a trifluoromethylphenyl group showing better affinity than a methoxyphenyl group.[10][19]

Conclusion: The Synergy of In Silico and In Vitro Approaches

Comparative docking studies are a powerful and cost-effective tool for the rational design and optimization of benzoxazole-based enzyme inhibitors.[7] By providing detailed insights into the binding modes and energetic favorability of ligand-receptor interactions, these in silico methods allow researchers to prioritize compounds for synthesis and biological evaluation. The strong correlation often observed between docking scores and in vitro inhibitory activities underscores the predictive power of this approach.[2][19] As we continue to unravel the complexities of disease pathways, the synergy between computational and experimental techniques will undoubtedly accelerate the discovery of novel benzoxazole derivatives as next-generation therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS No: 313953-34-3). As a halogenated aromatic amine, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure allows for an expert assessment of its likely hazards based on analogous compounds.

The molecule contains a chlorinated and iodinated phenyl group, a benzoxazole core, and an amine functional group. This structure classifies it as a halogenated aromatic compound .[1][2][3] Based on data from similar chemicals, the primary hazards include:

  • Irritation: The compound is classified as an irritant.[4] It is likely to cause skin and serious eye irritation.[5][6][7]

  • Acute Toxicity: It may be harmful if swallowed or inhaled.[5][6][8]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[5][6]

Chemical Data Summary
PropertyValueSource
CAS Number 313953-34-3[4]
Molecular Formula C₁₃H₈ClIN₂O[4]
Molecular Weight 370.58 g/mol [4]
Known Hazards Irritant[4]
Waste Classification Halogenated Organic Waste[1][2]

The Core Disposal Principle: Strict Segregation

The single most critical step in managing waste for this compound is proper segregation. Because it contains both chlorine and iodine, it must be disposed of in a waste stream specifically designated for halogenated organic compounds .[1][2][3]

Causality and Rationale:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) mandates strict tracking and disposal methods for different waste categories under the Resource Conservation and Recovery Act (RCRA).[9][10]

  • Disposal Method: Halogenated waste typically requires high-temperature incineration to ensure complete destruction and prevent the formation of highly toxic byproducts such as dioxins and furans.[11] This process is different and more costly than the methods used for non-halogenated solvents, which may be recycled or used in fuel blending.[12][13]

  • Cost Management: Mixing halogenated and non-halogenated waste streams results in the entire volume being classified and treated as halogenated waste, significantly and unnecessarily increasing disposal costs.[3]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the validated, step-by-step process for safely collecting and preparing this compound for disposal.

Phase 1: Preparation and Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure all necessary safety measures are in place.

  • Designate a Waste Area: Identify a Satellite Accumulation Area (SAA) in your laboratory.[12][14] This must be at or near the point of waste generation and under the control of laboratory personnel.[15]

  • Wear Appropriate PPE: At a minimum, this includes:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6][16]

    • Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[16][17]

    • Body Protection: A lab coat.[16]

  • Ensure Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[5][18]

Rationale: This compound is a known irritant and a potential toxin.[4][5] Proper PPE and engineering controls are the primary defense against accidental exposure.

Phase 2: Waste Collection and Containerization
  • Select a Compatible Container: Use a designated hazardous waste container that is made of a material chemically compatible with the waste (e.g., glass or high-density polyethylene). The container must have a secure, screw-top cap.[14]

  • Segregate the Waste:

    • Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and place them directly into the designated Halogenated Solid Waste container.

    • Solution Waste: If the compound is in solution, pour it into the designated Halogenated Liquid Waste container. Do not mix with non-halogenated solvents.[3]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[9][14]

  • Avoid Overfilling: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[14]

Rationale: Proper containerization and segregation are mandated by the EPA to prevent chemical reactions, leaks, and to ensure the waste can be safely transported and incinerated.[9][14]

Phase 3: Labeling and Documentation
  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "this compound" . List all other components of any mixture.

    • The specific hazard characteristics (e.g., "Irritant," "Toxic" ).[12]

  • Maintain a Log: Keep a log of the amounts of waste added to the container to facilitate institutional inventory and reporting.

Rationale: Accurate labeling is required by OSHA's Hazard Communication Standard and EPA regulations to ensure that anyone handling the container is aware of its contents and the associated dangers.[12][19]

Phase 4: Temporary Storage in the SAA
  • Store in SAA: Keep the labeled waste container in your designated SAA.

  • Monitor Fill Level: Once the container is full, it must be moved to the institution's central accumulation area (CAA) within three days.[14]

  • Follow Institutional Guidelines: Adhere to your institution's specific time and volume limits for waste accumulation.[12][15]

Rationale: SAAs are a provision in EPA regulations that allow for the safe, temporary collection of waste in a laboratory setting prior to its removal by trained safety professionals.[12][15]

Phase 5: Arranging for Final Disposal
  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department when your waste container is full or ready for pickup.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste vendor to transport the waste off-site for final disposal, which for this compound, will be high-temperature incineration.[10][11][12]

Rationale: Hazardous waste must be tracked from its point of generation to its final disposal ("cradle to grave") by licensed professionals to ensure it is managed in a way that is protective of public health and the environment.[9][12]

Emergency Procedures for Spills and Exposures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][17][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][18]

  • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up the material, place it in the designated halogenated solid waste container, and decontaminate the area.

  • Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS or emergency response team immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2 & 3: Collection & Labeling cluster_storage Phase 4 & 5: Storage & Disposal start Waste Generated (Solid or Solution) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled 'Halogenated Waste' Container ppe->container add_waste Add Waste to Container (Solid or Liquid) container->add_waste check_full Is Container >90% Full? add_waste->check_full store_saa Keep Container Sealed in SAA check_full->store_saa No contact_ehs Contact EHS for Pickup (within 3 days of full) check_full->contact_ehs Yes store_saa->add_waste Continue adding waste end Disposal via Licensed Vendor (High-Temp Incineration) contact_ehs->end

Caption: Decision workflow for handling and disposing of the subject chemical.

Governing Regulatory Framework

All procedures described herein are designed to comply with the primary U.S. regulations governing laboratory chemical waste.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste, including its identification, generation, transportation, and disposal.[9][12]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices through regulations like the Hazard Communication Standard (29 CFR 1910.1200), which requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[19][20][21] This includes proper labeling, safety data sheets, and employee training.[19][21]

By adhering to this guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to both personal safety and environmental stewardship.

References

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Sources

A Comprehensive Guide to the Safe Handling of 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Triage: Understanding the Risks

Given the absence of a specific Safety Data Sheet (SDS) for 2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-amine, a comprehensive hazard assessment is the critical first step.[1][2][3] The chemical structure, featuring a chlorinated and iodinated phenyl group attached to a benzoxazole amine, suggests several potential hazards. One supplier has classified the compound as an irritant.

Structural Alerts for Potential Hazards:

  • Halogenated Aromatic System: Compounds in this class can exhibit persistence in the environment and may have toxicological properties, including potential carcinogenicity and mutagenicity.[4]

  • Aromatic Amine Moiety: Primary aromatic amines are a well-documented class of compounds with potential for toxicity, including methemoglobinemia, and some are known or suspected carcinogens.[4]

  • Benzoxazole Core: While many benzoxazole derivatives are explored for their therapeutic benefits, the core structure can be found in compounds with a range of biological activities, necessitating careful handling.[5][6][7][8]

Based on these structural features, it is prudent to handle this compound as a compound of unknown toxicity, treating it with the appropriate level of caution.

Risk Mitigation Strategy:

A multi-layered approach to risk mitigation is essential, starting with engineering controls, followed by administrative controls, and finally, the use of appropriate Personal Protective Equipment (PPE).

cluster_0 Risk Mitigation Hierarchy Engineering Controls Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls Primary Mitigation PPE PPE Administrative Controls->PPE Secondary Mitigation

Caption: Risk Mitigation Hierarchy for Handling Hazardous Chemicals.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical to prevent exposure.[9][10][11] A thorough PPE hazard assessment should be conducted before any handling of the compound.[2][9][10][11][12]

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).Provides a barrier against skin absorption. Regularly check for signs of degradation or perforation.
Body Protection A lab coat, supplemented with a chemically resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and particulate filters.Essential for handling powders or when there is a risk of aerosol generation.

Table 1: Recommended Personal Protective Equipment

Operational Plan: From Receipt to Disposal

A clear and concise operational plan ensures that this compound is handled safely at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a well-ventilated, designated area for hazardous chemicals, away from incompatible materials.

  • The storage container should be clearly labeled with the chemical name, and any known hazard warnings.

Handling and Use

All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh boat.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reactions: Conduct all reactions in a closed system or under active ventilation within the fume hood.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and any exposed skin immediately after removing PPE.

cluster_0 Safe Handling Workflow Preparation Preparation Handling in Fume Hood Handling in Fume Hood Preparation->Handling in Fume Hood Decontamination Decontamination Handling in Fume Hood->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, use an absorbent material and decontaminate the area. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to protect the environment. As a halogenated organic compound, it must be disposed of as hazardous waste.[13][14]

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., gloves, weigh boats) in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste: Collect solutions containing the compound in a dedicated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[13]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.

Consult your institution's environmental health and safety department for specific disposal procedures and to arrange for pickup of hazardous waste.

Conclusion: A Culture of Safety

The safe handling of novel and potentially hazardous compounds like this compound is paramount in a research environment. By adhering to a thorough hazard assessment, utilizing appropriate personal protective equipment, implementing a robust operational plan, and following proper disposal procedures, researchers can minimize their risk of exposure and protect the environment. Fostering a strong culture of safety is the collective responsibility of all laboratory personnel.

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